Losartan Impurity 2
Description
Structure
3D Structure
Properties
CAS No. |
1407521-00-9 |
|---|---|
Molecular Formula |
C22H20ClN3O |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-[4-[(2-butyl-5-chloro-4-formylimidazol-1-yl)methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-20(15-27)22(23)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3 |
InChI Key |
YGFYCMCIBMLOOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)Cl)C=O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Losartan Impurity 2 (Losartan EP Impurity M)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a significant impurity found in the manufacturing and degradation of Losartan, an angiotensin II receptor antagonist. For clarity and standardization, this guide will focus on the impurity officially designated as Losartan EP Impurity M , also known by several synonyms including Losartan 2-H Dimer and Losartan USP Related Compound E .
Chemical Structure and Identification
Losartan EP Impurity M is a dimeric impurity formed from two molecules of Losartan. Its formation involves a condensation reaction, resulting in a more complex and higher molecular weight structure compared to the parent drug.
Caption: Chemical Structure of Losartan EP Impurity M.
(Note: A placeholder image is used in the DOT script. In a real-world application, this would be replaced with a rendered chemical structure image.)
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of Losartan EP Impurity M is presented below. This data is crucial for its identification and quantification in drug substance and product analysis.
| Property | Value |
| IUPAC Name | [2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol |
| Synonyms | Losartan 2-H Dimer, Losartan USP Related Compound E, N2-Losartanyl-losartan |
| CAS Number | 230971-72-9 |
| Molecular Formula | C₄₄H₄₄Cl₂N₁₂O |
| Molecular Weight | 827.81 g/mol |
| Appearance | Off-White to Light Yellow Solid |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly), and DMSO. |
| Melting Point | 128-130°C |
| Mass Spectrometry (MS) | The EI mass spectrum in negative ionization mode shows a molecular ion peak at m/z 825.2, which is consistent with the dimeric structure formed by the condensation of two Losartan molecules with the loss of a water molecule.[1] |
| ¹H NMR | The ¹H NMR spectrum is expected to be complex due to the large number of protons. Key signals would include those corresponding to the butyl chains, the aromatic protons of the biphenyl rings, the methylene protons of the benzyl groups, and the protons of the imidazole rings. The integration of the signals would be consistent with the dimeric structure. |
| ¹³C NMR | The ¹³C NMR spectrum would show a greater number of signals compared to Losartan, corresponding to the increased number of carbon atoms in the dimer. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the functional groups present, including N-H and C-H stretching vibrations, aromatic C=C stretching, and C-N stretching vibrations. |
Formation Pathway
Losartan EP Impurity M is typically formed under acidic conditions or during forced degradation studies.[2] The formation mechanism is believed to be an SN2 type nucleophilic substitution reaction where the primary alcohol group of one Losartan molecule acts as a nucleophile, attacking the imidazole ring of a second Losartan molecule, leading to the elimination of a water molecule and the formation of the dimer.[3]
Caption: Proposed formation pathway of Losartan EP Impurity M.
Experimental Protocols
Synthesis/Formation (Illustrative)
Objective: To generate Losartan EP Impurity M through acid-catalyzed degradation of Losartan Potassium.
Materials:
-
Losartan Potassium
-
Hydrochloric Acid (HCl), 1M
-
Methanol
-
Water (HPLC grade)
-
Round bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Preparative HPLC system
Procedure:
-
Dissolve a known amount of Losartan Potassium in methanol in a round bottom flask.
-
Add 1M HCl to the solution to achieve an acidic pH.
-
Reflux the mixture for a specified period (e.g., 8-24 hours), monitoring the reaction progress by analytical HPLC.
-
After the desired level of degradation is achieved (indicated by the formation of the dimer peak in the chromatogram), cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product containing Losartan and its degradation products, including the dimer.
-
Isolate and purify Losartan EP Impurity M from the crude mixture using a preparative HPLC system.[4]
-
Concentrate the fractions containing the pure impurity and dry under vacuum.
-
Characterize the isolated impurity using spectroscopic techniques (NMR, MS, IR) to confirm its identity.[4]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the detection and quantification of Losartan EP Impurity M in a drug substance. This method is based on typical conditions reported for the analysis of Losartan and its related substances.[5][6]
Objective: To separate and quantify Losartan EP Impurity M from Losartan Potassium using a stability-indicating RP-HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., InertSustain C18, Kromasil C18) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | (Illustrative) Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Losartan EP Impurity M reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Losartan Potassium drug substance in the diluent to a specified concentration.
Method Validation (Abbreviated):
-
Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to demonstrate that there are no interfering peaks at the retention time of Losartan EP Impurity M.
-
Linearity: Analyze a series of solutions of Losartan EP Impurity M at different concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the impurity into the sample solution.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the sample solution.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.
Logical Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification, isolation, and characterization of a process-related or degradation impurity like Losartan EP Impurity M.
Caption: Workflow for the identification and characterization of an unknown impurity.
This guide provides essential technical information on Losartan EP Impurity M for professionals involved in the development, manufacturing, and quality control of Losartan. Adherence to detailed analytical protocols and a thorough understanding of impurity formation are critical for ensuring the safety and efficacy of the final drug product.
References
Introduction to Losartan and its Dimeric Impurities
An In-depth Technical Guide on the Formation Mechanism of Losartan Dimer Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanisms, identification, and control of dimeric impurities in Losartan. Dimeric impurities in active pharmaceutical ingredients (APIs) are a significant concern for drug quality, safety, and efficacy. Understanding the pathways through which these impurities form is crucial for developing robust manufacturing processes and stable formulations.
Losartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. During its synthesis and storage, various impurities can form, among which are several dimeric species. These dimers are primarily formed through the reaction of two Losartan molecules under specific conditions. The most commonly reported dimeric impurities include:
-
Losartan N1-Dimer (Losartan EP Impurity L)
-
Losartan N2-Dimer (Losartan EP Impurity M)
-
Positional Dimers of Losartan
-
Losartan Azido Dimer (Losartan EP Impurity L Azido)
The formation of these impurities is influenced by factors such as pH, temperature, and the presence of oxidizing agents or specific reagents used in the synthesis process.
Mechanisms of Dimer Impurity Formation
The formation of Losartan dimer impurities can occur through several pathways, primarily driven by acidic conditions, oxidative stress, and specific synthetic steps.
Formation under Acidic Conditions
Acidic conditions can promote the formation of positional dimeric impurities. A proposed mechanism involves the acid-catalyzed dehydration reaction between two Losartan molecules. The hydroxyl group of one molecule can react with a reactive site on another, leading to the formation of an ether linkage. A Chinese patent suggests that controlling the pH between 1 and 5 and the temperature between 10-40°C during a specific condensation step can significantly reduce the formation of these dimers[1][2].
The general pathway for acid-catalyzed dimerization can be visualized as follows:
Caption: Proposed pathway for acid-catalyzed Losartan dimer formation.
Formation under Oxidative Stress
Forced degradation studies have shown that Losartan can form dimeric impurities under oxidative conditions, such as in the presence of hydrogen peroxide (H₂O₂). The reaction is described as an SN2 type nucleophilic substitution where the alcohol group of one monomer unit reacts with the NH of the imidazole ring of a second unit[3]. This suggests that oxidation may activate certain positions on the Losartan molecule, making them susceptible to nucleophilic attack by another Losartan molecule. One study observed that in a 3% (v/v) H₂O₂ solution, degradation of Losartan, including dimerization, was significantly higher (about 10%) compared to acidic or basic conditions (<1%) after seven days[3].
The logical workflow for oxidative dimerization can be represented as:
Caption: Logical workflow for the formation of Losartan dimers under oxidative stress.
Formation of Azido Dimer
The Losartan Azido Dimer is a specific impurity that can arise from the synthetic route employing sodium azide for the formation of the tetrazole ring. The IUPAC name for this impurity is 1-((1-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl)-5-(4′-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1′-biphenyl]-2-yl)-1H-tetrazole[2]. Its formation likely involves a side reaction where an azide-containing intermediate reacts with another Losartan precursor molecule.
Quantitative Data on Losartan Dimer Impurities
The levels of dimer impurities in Losartan drug substances are generally low but can vary depending on the manufacturing process and storage conditions.
| Impurity Type | Reported Levels | Conditions of Formation/Detection | Reference |
| Positional Dimers | ca. 0.5% | Detected in various laboratory batches by RP-HPLC. | [4][5] |
| Unspecified Dimer | 0.09% - 0.1% | In synthesis process under specific acidic pH and temperature controls. | [1] |
| General Impurities (including potential dimers) | 0.05% - 0.15% | Detected in the final drug substance by HPLC. | [6] |
| Dimerization | ~10% degradation | In 3% (v/v) H₂O₂ solution after 7 days. | [3] |
Experimental Protocols for Dimer Formation and Analysis
Protocol for Reducing Dimer Impurity during Synthesis
This protocol is adapted from a patent application aimed at minimizing dimer formation[1].
-
Reaction Setup: Add 30g of Losartan condensation product to a three-necked flask. Add 100ml of tetrahydrofuran.
-
pH Adjustment: Control the temperature at 10-20°C. Use 4mol/L hydrochloric acid to adjust the system pH to 2.
-
Reaction: Maintain the temperature at 20°C and stir the reaction for 12 hours.
-
Work-up: Cool the mixture to 10°C and adjust the pH to 12-13 with NaOH solution.
-
Isolation: Control the temperature at 30-50°C and distill the tetrahydrofuran under vacuum until dry. Add 100mL of water and filter.
-
Crystallization: Control the filtrate temperature at 10-20°C and adjust the pH to 4 with 4mol/L hydrochloric acid. Stir at room temperature for 3 hours to crystallize.
-
Final Product: Filter and dry the resulting solid to obtain Losartan with a dimer impurity level of 0.1%.
Forced Degradation Study under Oxidative Conditions
This protocol is based on a study investigating the degradation of Losartan under oxidative stress[3].
-
Stock Solution Preparation: Accurately weigh 500 mg of Losartan potassium working standard into a 50 mL volumetric flask. Dissolve in methanol and fill to volume to obtain a stock solution of 10 mg/mL.
-
Working Solution Preparation: Dilute 5 mL of the stock solution into a 50 mL volumetric flask and fill to volume with a 3% (v/v) H₂O₂ solution.
-
Sample Preparation for Analysis: Immediately before injection, dilute 2.5 mL of the working solution with methanol in a 5 mL volumetric flask to achieve a final concentration of 0.5 mg/mL.
-
Stress Condition: Store the working solution at room temperature and monitor the degradation over a period of time (e.g., 7 days to 3.5 months).
-
Analysis: Analyze the samples using a suitable analytical method such as LC-MS/MS to identify and quantify the degradation products, including dimers.
The experimental workflow for this forced degradation study can be visualized as:
Caption: Experimental workflow for forced degradation of Losartan under oxidative stress.
Conclusion
The formation of Losartan dimer impurities is a complex process influenced by multiple factors, with acidic conditions and oxidative stress being key drivers. Understanding the underlying reaction mechanisms is essential for the development of effective control strategies in both the synthesis and formulation of Losartan. The implementation of controlled pH and temperature during critical manufacturing steps, as well as careful consideration of excipients and storage conditions to minimize oxidative degradation, are crucial for ensuring the quality and safety of Losartan-containing drug products. Further research into the precise kinetics and elucidation of intermediate structures will provide a more complete picture and enable even more robust control over these impurities.
References
- 1. CN108047208A - A kind of method for reducing Losartan dimer impurity - Google Patents [patents.google.com]
- 2. CN108047208B - Method for reducing losartan dimer impurities - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Losartan Related Compound E, a known impurity in the antihypertensive drug Losartan. This document details its identity, analytical methodologies for its identification and quantification, and its regulatory context. The information presented herein is intended to support researchers, quality control analysts, and formulation scientists in the pharmaceutical industry.
Introduction to Losartan and its Impurities
Losartan is a potent, orally active angiotensin II receptor antagonist widely prescribed for the treatment of hypertension. As with any pharmaceutical active ingredient, the manufacturing process and storage of Losartan can lead to the formation of related substances or impurities. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, their identification, characterization, and control are critical aspects of drug development and manufacturing.
One such impurity is Losartan Related Compound E. This guide focuses specifically on the analytical methodologies and characterization of this compound.
Identity and Chemical Profile of Losartan Related Compound E
Losartan Related Compound E is a process-related impurity of Losartan. It is a dimer of Losartan and is also referred to in scientific literature and pharmacopeias as the "2H-Dimer" or "Losartan EP Impurity M".
Table 1: Chemical and Physical Properties of Losartan Related Compound E
| Property | Value |
| Systematic Name | 2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-4-chloro-1H-imidazole-5-methanol monopotassium salt |
| Synonyms | Losartan 2H-Dimer, Losartan EP Impurity M |
| CAS Number | 212316-88-6[1] |
| Molecular Formula | C₄₄H₄₃Cl₂KN₁₂O[1] |
| Molecular Weight | 865.90 g/mol [1] |
Regulatory Context and Acceptance Criteria
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP) establish limits for impurities in drug substances and products to ensure their quality and safety. For Losartan Potassium oral suspension, the FDA has proposed a specification limit for Losartan Related Compound E of not more than (NMT) 0.5%.
Table 2: Regulatory Specification for Losartan Related Compound E
| Regulatory Body | Product | Specification Limit |
| FDA (proposed) | Losartan Potassium Oral Suspension | ≤ 0.5% |
Analytical Methodologies
The identification and quantification of Losartan Related Compound E are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with UV detection. For structural elucidation and characterization, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed.
High-Performance Liquid Chromatography (HPLC) for Identification and Quantification
A validated gradient HPLC method has been reported for the simultaneous determination of Losartan and eleven of its related impurities, including Compound E.[2]
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase A: 0.1% Phosphoric acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Program:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 75 | 25 |
| 20 | 40 | 60 |
| 35 | 20 | 80 |
| 40 | 20 | 80 |
| 42 | 75 | 25 |
| 50 | 75 | 25 |
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm[2]
-
Injection Volume: 10 µL
System Suitability: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. A system suitability solution containing Losartan and its impurities is used to ensure the performance of the chromatographic system.
Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structural elucidation of Losartan Related Compound E requires the use of sophisticated analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Experimental Protocol: General Approach for Characterization
-
Isolation: If a pure standard is not available, Losartan Related Compound E can be isolated from a Losartan sample enriched with the impurity using preparative HPLC.
-
Mass Spectrometry (LC-MS):
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization: Electrospray ionization (ESI) is commonly used for Losartan and its impurities.
-
Analysis: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information from the fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: A suite of NMR experiments is performed, including:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms and elucidate the complete chemical structure.
-
-
Visualizations
The following diagrams illustrate the general workflows for impurity identification and characterization.
Caption: Experimental workflow for the identification and quantification of impurities in Losartan.
Caption: Logical workflow for the characterization of an unknown impurity.
References
Technical Guide: Synthesis and Isolation of Losartan EP Impurity M
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the synthesis and isolation of Losartan EP Impurity M. This document outlines the chemical identity of the impurity, a proposed synthesis pathway, and a detailed protocol for its isolation and purification.
Introduction to Losartan EP Impurity M
Losartan EP Impurity M is a process-related impurity and a potential degradation product of Losartan, an angiotensin II receptor antagonist widely used in the management of hypertension. Chemically, it is a dimer of Losartan.[1][2][3] The presence of such impurities in active pharmaceutical ingredients (APIs) is strictly regulated, necessitating their synthesis and isolation for use as reference standards in analytical method development, validation, and quality control.
Chemical and Physical Data
A summary of the key chemical and physical properties of Losartan EP Impurity M is presented in Table 1. This data is crucial for the proper identification and characterization of the impurity.
Table 1: Chemical and Physical Properties of Losartan EP Impurity M
| Property | Value | Reference(s) |
| Chemical Name | [2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol | [1][4][5] |
| Synonyms | Losartan USP Related Compound E, Losartan N2-Dimer, N2-Losartanyl Losartan | [1][5] |
| CAS Number | 230971-72-9 | [4][5][6] |
| Molecular Formula | C44H44Cl2N12O | [4][6] |
| Molecular Weight | 827.81 g/mol | [6] |
Synthesis of Losartan EP Impurity M
The formation of Losartan EP Impurity M is often observed during the synthesis of Losartan, particularly under acidic conditions, and it can also arise from forced degradation.[2][3] A plausible method for the targeted synthesis of this impurity involves the acid-catalyzed dimerization of Losartan.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a reaction where Losartan undergoes dimerization under acidic treatment. This process is believed to be an SN2-type nucleophilic substitution, where the alcohol group of one Losartan molecule reacts with the imidazole ring of another.[7]
Experimental Protocol for Synthesis
This protocol describes a general procedure for the synthesis of Losartan EP Impurity M based on the principles of its formation.
-
Dissolution: Dissolve a known quantity of Losartan potassium in a suitable organic solvent such as tetrahydrofuran in a round-bottom flask.
-
Acidification: Cool the solution to a temperature between 10-20°C. Slowly add a solution of a strong acid, for instance, 4M hydrochloric acid, to adjust the pH of the reaction mixture to approximately 2.[8]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a period of 12-24 hours, monitoring the progress of the reaction by a suitable chromatographic technique like HPLC.
-
Neutralization and Extraction: After the reaction, cool the mixture and carefully add a base (e.g., NaOH solution) to adjust the pH to alkaline (pH 12-13).[8] The product can then be extracted with an appropriate organic solvent.
-
Purification: The crude product containing Losartan EP Impurity M can be further purified using the isolation method described below.
Isolation and Purification of Losartan EP Impurity M
The primary method for the isolation and purification of Losartan EP Impurity M is preparative High-Performance Liquid Chromatography (HPLC).[9] This technique allows for the separation of the dimeric impurity from the parent drug and other related substances.
Isolation Workflow
The following diagram illustrates the general workflow for the isolation of Losartan EP Impurity M from a crude mixture.
Detailed Experimental Protocol for Isolation
The following protocol provides a detailed methodology for the isolation of Losartan EP Impurity M using preparative HPLC.[9]
-
Sample Preparation: Dissolve approximately 80 mg of the crude sample containing Losartan EP Impurity M in methanol.
-
Preparative HPLC System:
-
Column: Luna C18, 250 x 50 mm i.d., 15 µm particle size.
-
Mobile Phase: A suitable gradient of trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 35 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 mL loop.
-
-
Chromatographic Separation: Inject the prepared sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the elution of Losartan EP Impurity M. The retention time for the dimeric impurities is typically longer than that of Losartan.
-
Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated impurity.
-
Pooling and Concentration: Pool the fractions that contain the pure impurity. Concentrate the pooled fractions under high vacuum using a rotary evaporator to remove the acetonitrile.[9]
-
Lyophilization: Subject the remaining aqueous layer to lyophilization to obtain the pure Losartan EP Impurity M as a solid.[9]
-
Final Purity Check: Confirm the purity of the final isolated compound using analytical HPLC.
Characterization
The identity and purity of the synthesized and isolated Losartan EP Impurity M should be confirmed using a range of analytical techniques. Commercial suppliers of this impurity typically provide a Certificate of Analysis (CoA) that includes data from:
-
1H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity.
-
IR (Infrared Spectroscopy): To identify functional groups.[6]
Conclusion
This technical guide provides a comprehensive overview of the synthesis and isolation of Losartan EP Impurity M. The proposed synthesis via acid-catalyzed dimerization of Losartan and the detailed preparative HPLC isolation protocol offer a solid foundation for obtaining this critical reference standard. Accurate synthesis and isolation are paramount for the quality control and regulatory compliance of Losartan drug products.
References
- 1. Losartan EP Impurity M | 230971-72-9 | SynZeal [synzeal.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. alentris.org [alentris.org]
- 5. Losartan EP Impurity M | CAS No- 230971-72-9 [chemicea.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN108047208A - A kind of method for reducing Losartan dimer impurity - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
An In-depth Technical Guide on the Spectroscopic Data of Losartan N2-Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the Losartan N2-Dimer, a known process-related impurity in the manufacturing of Losartan potassium. This document details the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, alongside the experimental protocols for the isolation and characterization of this impurity. The Losartan N2-Dimer is also recognized by pharmacopeias as Losartan EP Impurity M and Losartan USP Related Compound E.
Spectroscopic Data
The structural elucidation of the Losartan N2-Dimer has been accomplished through various spectroscopic techniques. The data presented herein is crucial for the identification and quantification of this impurity in Losartan drug substances and products.
Mass spectrometry data confirms the dimeric nature of the impurity. The molecular formula for the Losartan N2-Dimer is C44H44Cl2N12O with a molecular weight of approximately 827.81 g/mol .
| Technique | Ionization Mode | Parameter | Value |
| Electrospray Ionization (ESI) | Negative | Molecular Ion Peak [M-H]⁻ | m/z 825.2 |
Table 1: Mass Spectrometry Data for Losartan N2-Dimer[1]
¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the Losartan N2-Dimer, confirming its structure. The following table summarizes the key chemical shifts. Note: Detailed peak assignments and coupling constants require access to the full spectral data, which is often proprietary or presented in graphical form in publications. The data below represents a summary of expected signals based on the dimer's structure.
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.8 - 7.8 | Multiplet |
| Methylene Protons (CH₂) | 4.5 - 5.5 | Multiplet |
| Butyl Chain Protons (CH₂, CH₃) | 0.8 - 2.6 | Multiplet |
Table 2: Key ¹H NMR Signals for Losartan N2-Dimer
IR spectroscopy helps in identifying the functional groups present in the Losartan N2-Dimer. The key absorption bands are summarized below.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch | 3200 - 3600 (broad) |
| N-H Stretch | 3100 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Imidazole/Tetrazole) | 1500 - 1650 |
| C-Cl Stretch | 600 - 800 |
Table 3: Key IR Absorption Bands for Losartan N2-Dimer
Experimental Protocols
The isolation and characterization of the Losartan N2-Dimer are critical for obtaining pure analytical standards and for regulatory submissions.
The Losartan N2-Dimer can be isolated from impurity-enriched samples of Losartan potassium drug substance using preparative High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column, such as a C18, with appropriate dimensions for preparative scale (e.g., 250 x 50 mm, 15 µm particle size)[1].
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile)[1].
-
Detection: UV detection at a suitable wavelength, for example, 220 nm[1].
-
Procedure:
-
Dissolve the impurity-enriched Losartan sample in a suitable diluent (e.g., a 50:50 mixture of mobile phase A and B)[1].
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to the dimer peak.
-
Pool the collected fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the isolated dimer as a solid[1].
-
-
Mass Spectrometry: The mass spectrum of the isolated dimer can be obtained using an LC-MS/MS system with electrospray ionization (ESI)[1].
-
NMR Spectroscopy: ¹H NMR spectra can be recorded on a high-field NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
IR Spectroscopy: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrophotometer. The solid sample is typically prepared as a KBr pellet.
Visualizations
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the origins, formation pathways, and analytical methodologies for process-related impurities in the manufacturing of Losartan, a widely prescribed angiotensin II receptor antagonist. Understanding and controlling these impurities is critical for ensuring the safety, efficacy, and quality of the final drug product.
Introduction to Losartan and its Impurities
Losartan is a potent antihypertensive agent that is synthesized through a multi-step chemical process. During its synthesis and storage, various impurities can be generated. These can be broadly categorized as:
-
Isomers: Positional isomers of Losartan that may have different pharmacological activities.
-
Degradation Products: Formed due to the drug substance's exposure to stress factors like acid, base, oxidation, heat, or light.
-
Process-Related Impurities: By-products, unreacted starting materials, or intermediates that are carried through the manufacturing process.
-
Mutagenic Impurities: Highly reactive impurities, such as azides, that have the potential to cause genetic mutations.
Rigorous analytical testing and process control are essential to minimize these impurities to acceptable levels as mandated by regulatory agencies.
Synthetic Pathway of Losartan
The most common synthetic routes for Losartan involve the coupling of a substituted imidazole derivative with a biphenyl methyl bromide derivative, followed by the formation of the characteristic tetrazole ring. The specific reagents and reaction conditions can vary, influencing the impurity profile of the final product.
Caption: A simplified overview of a common synthetic route to Losartan.
Formation Pathways of Key Process-Related Impurities
The formation of impurities is often linked to specific steps in the synthesis or to the degradation of Losartan under certain conditions.
Isomeric Impurity (Isolosartan)
Isolosartan is a regioisomer of Losartan that can form during the alkylation of the imidazole ring. The alkylation can occur at two different nitrogen atoms of the imidazole ring, leading to the desired product (Losartan) and the isomeric impurity.
Caption: Competing alkylation pathways leading to Losartan and Isolosartan.
Dimer Impurities
Dimer impurities can form, particularly under acidic conditions, through the condensation of two Losartan molecules.[1][2] This typically involves the elimination of a water molecule between the hydroxymethyl group of one molecule and a nitrogen atom of the imidazole ring of another.
Caption: Condensation reaction leading to the formation of Losartan dimer impurities.
Azide Impurities
Azido impurities are a significant concern due to their potential mutagenicity.[3] They can be formed during the synthesis of the tetrazole ring when sodium azide is used.[1] The specific azido impurity formed can depend on the synthetic route and the presence of certain intermediates.
Caption: Azide impurities can arise from side reactions during tetrazole ring formation.
Quantitative Analysis of Losartan Impurities
The levels of process-related impurities in Losartan are typically monitored using High-Performance Liquid Chromatography (HPLC). The following tables summarize representative quantitative data for common impurities.
Table 1: Typical Levels of Process-Related Impurities in Losartan Batches
| Impurity | Chemical Name | Typical Level (%) |
| Impurity A | Isolosartan | < 0.15 |
| Impurity B | 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole | < 0.10 |
| Impurity C | Losartan ethyl ester | < 0.05 |
| Impurity D | O-trityl Losartan | > 0.05 |
| Dimer Impurities | Positional Dimers of Losartan | 0.5 - 4.0 |
Data compiled from various sources.[1][4] Actual levels may vary depending on the manufacturing process.
Table 2: Results of Forced Degradation Studies of Losartan
| Stress Condition | Losartan Degraded (%) | Major Degradation Products Formed |
| Acidic (e.g., 1.0 M HCl, reflux 2h) | Significant | Dimer Impurities |
| Alkaline (e.g., 1.0 M NaOH, reflux 2h) | < 0.1% | Minimal degradation observed |
| Oxidative (e.g., 30% H₂O₂) | Significant | Oxidized derivatives |
| Thermal (e.g., 80°C, 24h) | < 0.1% | Minimal degradation observed |
Data is indicative and sourced from representative studies.[5][6]
Experimental Protocols
HPLC Method for the Determination of Losartan and its Impurities
This protocol is a representative example for the analysis of Losartan and its related substances.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.02 M KH₂PO₄, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 750:250 v/v).[4]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 226 nm.
-
Column Temperature: Ambient or controlled (e.g., 28 ± 2°C).
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Losartan Potassium reference standard in the mobile phase to a known concentration (e.g., 500 µg/mL).
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 50-500 µg/mL for Losartan and lower concentrations for impurities).
-
Sample Preparation (Tablets):
-
Weigh and finely powder a number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a suitable membrane filter (e.g., 0.2 µm nylon) before injection.
-
System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and repeatability of injections.
Synthesis of Losartan Dimer Impurity
The following is a general procedure for the synthesis of Losartan dimer impurities for use as reference standards.
Procedure:
-
Dissolve Losartan condensation product in a suitable organic solvent (e.g., tetrahydrofuran).
-
Adjust the pH of the solution to acidic conditions (pH 1-5) using an acid such as hydrochloric acid.
-
Stir the reaction mixture at a controlled temperature (e.g., 10-40°C) for an extended period (e.g., 8-20 hours) to promote dimer formation.[2]
-
After the reaction, cool the mixture and adjust the pH to alkaline.
-
Evaporate the organic solvent and add water.
-
Filter the aqueous solution and then adjust the pH back to acidic to precipitate the Losartan and its dimer impurities.
-
The dimer impurity can then be isolated and purified using techniques such as preparative HPLC or crystallization.
Conclusion
A thorough understanding of the synthetic pathways and degradation patterns of Losartan is paramount for controlling its impurity profile. The implementation of robust analytical methods, such as the HPLC protocol detailed in this guide, is essential for the routine monitoring of process-related impurities. By carefully controlling reaction conditions and employing appropriate purification techniques, manufacturers can ensure the production of high-quality Losartan that meets stringent regulatory standards and ensures patient safety. This guide serves as a valuable resource for professionals in the pharmaceutical industry dedicated to the development and manufacturing of safe and effective medicines.
References
- 1. CN108047208B - Method for reducing losartan dimer impurities - Google Patents [patents.google.com]
- 2. CN108047208A - A kind of method for reducing Losartan dimer impurity - Google Patents [patents.google.com]
- 3. jchps.com [jchps.com]
- 4. asianpubs.org [asianpubs.org]
- 5. latamjpharm.org [latamjpharm.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpsr.com [ijpsr.com]
An In-depth Technical Guide to the Chemical Nomenclature and Analysis of Losartan Dimeric Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical nomenclature, formation pathways, and analytical methodologies for the dimeric impurities of Losartan, an angiotensin II receptor blocker widely used in the treatment of hypertension. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of Losartan drug products.
Introduction to Losartan and its Dimeric Impurities
Losartan is chemically known as (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanol. During its synthesis and under certain storage conditions, various impurities can form. Among the most significant are dimeric impurities, which are formed through the condensation of two Losartan molecules. These impurities are positional isomers and are considered critical quality attributes to be monitored in the drug substance and product.
Nomenclature and Structure of Dimeric Impurities
The primary dimeric impurities of Losartan are two positional isomers, officially designated by the European Pharmacopoeia (EP) as Impurity L and Impurity M. These correspond to the N1-Dimer and N2-Dimer, respectively, based on the nitrogen atom of the tetrazole ring involved in the linkage.
| Impurity Name | Synonyms | CAS Number | Chemical Structure |
| Losartan EP Impurity L | Losartan N1-Dimer, N1-Losartanyl Losartan, Losartan USP Related Compound D, Losartan Potassium 1-H Dimer | 230971-71-8 | [Insert Chemical Structure of N1-Dimer] |
| Losartan EP Impurity M | Losartan N2-Dimer, N2-Losartanyl Losartan, Losartan USP Related Compound E, Losartan Potassium 2-H Dimer | 230971-72-9 | [Insert Chemical Structure of N2-Dimer] |
Table 1: Nomenclature and Chemical Information of Losartan Dimeric Impurities [1][2][3]
Formation Pathways of Dimeric Impurities
The formation of Losartan dimeric impurities is primarily associated with the acidic conditions employed during the synthesis, particularly in the deprotection step of trityl-losartan.[4] The reaction proceeds via a condensation mechanism where the hydroxyl group of one Losartan molecule reacts with the tetrazole moiety of another Losartan molecule, resulting in the elimination of a water molecule.[5] The acidic environment facilitates the protonation of the hydroxyl group, making it a good leaving group. The nucleophilic nitrogen atoms of the tetrazole ring of a second Losartan molecule then attack the benzylic carbon, leading to the formation of the dimer. The existence of two chemically non-equivalent nitrogen atoms in the tetrazole ring leads to the formation of the two positional isomers, the N1-Dimer and the N2-Dimer.
Caption: Formation pathway of Losartan N1 and N2 dimeric impurities.
Quantitative Analysis of Dimeric Impurities
The levels of dimeric impurities in Losartan bulk drug substance are typically controlled to be within stringent limits set by regulatory authorities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for their quantification. Reported levels of these impurities can vary depending on the manufacturing process and storage conditions.
| Impurity | Typical Levels Reported | Analytical Method | Reference |
| Dimeric Impurities (unspecified) | 0.05 - 0.15% | HPLC | [6] |
| Dimeric Impurities (unspecified) | ~0.5% | RP-HPLC | [5][7] |
| Dimeric Impurities (unspecified) | 2 - 4% (in some batches) | RP-HPLC | [5] |
Table 2: Reported Levels of Losartan Dimeric Impurities
Experimental Protocols for Identification and Quantification
High-Performance Liquid Chromatography (HPLC-UV) Method
A robust HPLC method is essential for the routine quality control of Losartan to quantify the levels of dimeric impurities.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 75 25 20 40 60 25 40 60 | 30 | 75 | 25 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Losartan potassium sample in a suitable diluent (e.g., a mixture of mobile phase A and B in a 50:50 ratio) to a final concentration of approximately 0.5 mg/mL.[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Caption: Experimental workflow for HPLC-UV analysis of Losartan impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Structural Elucidation
For the definitive identification and structural confirmation of the dimeric impurities, LC-MS/MS is the method of choice.
-
Liquid Chromatography:
-
Utilize an HPLC system with a C18 column and a gradient elution program similar to the HPLC-UV method.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Scan Mode: Full scan for molecular ion determination and product ion scan for fragmentation analysis.
-
Expected Molecular Ion: The protonated molecule [M+H]⁺ for the dimeric impurities is expected at an m/z corresponding to the molecular weight of the dimer (C44H44Cl2N12O).
-
Fragmentation Analysis: Collision-induced dissociation (CID) of the parent ion will yield characteristic fragment ions that can be used to confirm the structure and the linkage position (N1 or N2) of the dimer.
-
Conclusion
The control of dimeric impurities is a critical aspect of Losartan manufacturing and quality control. A thorough understanding of their nomenclature, formation pathways, and appropriate analytical techniques is essential for drug development professionals. The methods outlined in this guide provide a framework for the identification, quantification, and control of Losartan EP Impurity L and Impurity M, ensuring the delivery of a safe and effective medication to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. ajrconline.org [ajrconline.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Degradation Pathways of Losartan Leading to Dimer Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan, a potent and widely prescribed angiotensin II receptor antagonist, is a cornerstone in the management of hypertension. As with any pharmaceutical compound, understanding its stability and degradation profile is paramount to ensuring drug safety, efficacy, and quality. This technical guide provides a comprehensive overview of the degradation pathways of losartan, with a specific focus on the mechanisms leading to the formation of dimeric impurities. The information presented herein is intended to support research, development, and quality control activities related to losartan and its formulations.
Under various stress conditions, including exposure to acid, oxidizing agents, heat, and humidity, losartan can degrade to form a number of byproducts. Among these, dimeric impurities are of significant interest due to their potential to impact the safety and performance of the final drug product. This document details the known degradation pathways, presents quantitative data from forced degradation studies, outlines experimental protocols for analysis, and provides visual representations of the key chemical transformations.
Losartan Degradation and Dimer Formation
Forced degradation studies have revealed that losartan is susceptible to degradation under several conditions, leading to the formation of various degradation products, including dimers. The formation of these dimers is a critical quality attribute to monitor during drug substance and product development.
Acidic Degradation
Under acidic conditions, losartan has been shown to form positional dimers. One study identified two such dimers, which were isolated and characterized using spectroscopic techniques. The formation of these dimers is thought to be facilitated by the acidic environment, which can promote intermolecular reactions between losartan molecules.
Oxidative Degradation
Oxidative stress is a significant contributor to losartan degradation and dimer formation. Studies using 3% hydrogen peroxide (H₂O₂) have identified several dimeric degradation products. The proposed mechanism for dimerization under oxidative conditions is an SN2 type nucleophilic substitution, where the alcohol group of one losartan molecule reacts with the NH of the imidazole ring of a second molecule.
Thermal and Humidity Stress
Exposure to elevated temperature and humidity has also been shown to induce the formation of dimeric derivatives of losartan. In one study, losartan tablets stressed at 40°C and 75% relative humidity for three years showed the presence of dimeric degradation products.
Quantitative Analysis of Losartan Degradation
The extent of losartan degradation and the formation of dimeric impurities are dependent on the specific stress conditions and duration of exposure. The following table summarizes quantitative data from various forced degradation studies.
| Stress Condition | Duration | Losartan Degradation (%) | Dimer/Degradant Formation (%) | Reference |
| 3% H₂O₂ | 7 days | ~10% | - | |
| 0.1 M HCl | 7 days | < 1% | - | |
| 0.1 M NaOH | 7 days | < 1% | - | |
| 40°C / 75% RH | 3 years | - | Dimeric derivatives observed | |
| Acid Hydrolysis | - | - | Positional Dimers (ca. 0.5%) | |
| UV/H₂O₂ | 60 minutes | 95% | Four transformation products observed | |
| UV only | 60 minutes | 48% | Two transformation products observed |
Key Dimeric Impurities
Several dimeric impurities of losartan have been identified and characterized. The European Pharmacopoeia lists two specific dimers, Impurity L and Impurity M.
| Impurity Name | Chemical Name |
| Losartan EP Impurity L | [2-Butyl-1-[[2′-[1-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol |
| Losartan EP Impurity M | [2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol |
Under oxidative stress, a series of oxidized dimeric products have also been identified:
-
LD-7 (m/z 864): Dimer with one monomer unit oxidized to an aldehyde.
-
LD-8 (m/z 841): Dimer with one monomer unit oxidized to a carboxylic acid.
-
LD-9 (m/z 879): Dimer with subsequent oxidation of the biphenyl rings.
-
LD-10 (m/z 881): Dimer with oxidation of a benzene ring in one monomer unit.
Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for the forced degradation and analysis of losartan.
Forced Degradation Studies
Objective: To generate degradation products of losartan under various stress conditions.
Materials:
-
Losartan potassium reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of losartan potassium in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 7 days.
-
For accelerated degradation, reflux in 1 M HCl for 2 hours.
-
Neutralize the solution with an appropriate amount of NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 7 days.
-
For accelerated degradation, reflux in 1 M NaOH for 2 hours.
-
Neutralize the solution with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 7 days.
-
-
Thermal Degradation:
-
Keep the solid drug substance in an oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24 hours).
-
Dissolve the stressed sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.
-
ICH guidelines recommend a minimum exposure of 1.2 million lux hours and 200 watt hours/square meter.
-
Analytical Method for Degradation Products
Objective: To separate and quantify losartan and its degradation products using High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 80% A to 40% A
-
10-11 min: 40% A to 80% A
-
11-16 min: Hold at 80% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Dilute the stressed samples with the mobile phase to an appropriate concentration for HPLC analysis.
Isolation and Characterization of Dimers
Objective: To isolate and elucidate the structure of dimeric degradation products.
Procedure:
-
Preparative HPLC:
-
Scale up the forced degradation reaction that yields the dimer of interest.
-
Use a preparative HPLC system with a larger dimension C18 column to isolate the dimer peak.
-
Collect the fraction containing the purified dimer.
-
Evaporate the solvent to obtain the isolated compound.
-
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the isolated dimer using LC-MS/MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure of the dimer using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the functional groups present in the dimer.
-
Visualizing Degradation Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key degradation pathways and experimental workflows.
Caption: Losartan degradation pathways under different stress conditions.
Caption: Experimental workflow for forced degradation and analysis.
Caption: Proposed SN2 mechanism for oxidative dimerization.
Conclusion
The degradation of losartan, particularly the formation of dimeric impurities, is a complex process influenced by various environmental factors. This technical guide has synthesized the available scientific literature to provide a detailed overview of the degradation pathways, with a focus on dimer formation under acidic, oxidative, and thermal/humidity stress. The provided quantitative data, experimental protocols, and visual diagrams serve as a valuable resource for scientists and professionals in the pharmaceutical industry. A thorough understanding of these degradation pathways is essential for the development of robust and stable losartan formulations, ensuring the delivery of a safe and effective medication to patients. Further research into the precise structures and formation mechanisms of all potential dimeric impurities will continue to enhance the quality and safety of losartan products.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan, a potent and selective angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Losartan USP Related Compound E is a known impurity of Losartan. This technical guide provides a comprehensive overview of the available physicochemical properties of Losartan USP Related Compound E, along with detailed experimental protocols for its characterization. Due to the limited availability of specific experimental data for this particular impurity, this guide also includes data for the parent compound, Losartan, for comparative purposes.
Compound Identification and Structure
Losartan USP Related Compound E is a dimer of Losartan. Its chemical structure and identifiers are presented below.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Information |
| Systematic Name | 5-[4'-({2-Butyl-5-[(5-{4'-[(2-butyl-4-chloro-5-hydroxymethyl-1H-imidazol-1-yl)methyl]biphenyl-2-yl}-2H-tetrazol-2-yl)methyl]-4-chloro-1H-imidazol-1-yl}methyl)biphenyl-2-yl]tetrazol potassium salt |
| CAS Number | 212316-88-6 |
| Molecular Formula | C44H43Cl2KN12O[1][2] |
| Molecular Weight | 865.90 g/mol |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Losartan USP Related Compound E | Losartan (Parent Compound) |
| Melting Point | Data not available | 183.5-184.5 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Freely soluble in water, soluble in alcohols, and slightly soluble in common organic solvents like acetonitrile and methyl ethyl ketone. Solubility is pH-dependent.[3] |
| pKa | Data not available | 4.9[4] |
| Appearance | Data not available | White to off-white free-flowing crystalline powder. |
| Storage | 2-8°C | Room Temperature |
Experimental Protocols for Characterization
The following sections detail the methodologies for the key experiments used in the characterization of Losartan and its related compounds, which are applicable to Losartan USP Related Compound E.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for the separation and quantification of Losartan and its impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration.
Workflow for HPLC Analysis:
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful technique for the identification and structural elucidation of impurities.
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
-
LC Conditions: Similar to the HPLC method described above. The mobile phase components should be volatile (e.g., using formic acid or ammonium acetate instead of phosphoric acid).
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, in both positive and negative ion modes.
-
Mass Analyzer: High-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.
-
Fragmentation: Tandem mass spectrometry (MS/MS) experiments are performed to obtain structural information.
-
Workflow for LC-MS Identification:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of a molecule.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, Methanol-d4).
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and connectivity of protons and carbons.
-
2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to establish the complete molecular structure.
-
Workflow for NMR Structural Elucidation:
Signaling Pathways and Biological Activity
As an impurity, Losartan USP Related Compound E is not expected to have a designated therapeutic target or signaling pathway. Its biological activity and toxicological profile would need to be assessed as part of the drug safety evaluation. The primary focus for such a compound is on its detection, characterization, and control within the drug substance and product.
Conclusion
This technical guide has summarized the available physicochemical information for Losartan USP Related Compound E and provided detailed experimental workflows for its characterization. While specific experimental data for some properties of this impurity are lacking in the public domain, the analytical methodologies described provide a robust framework for its identification, quantification, and structural elucidation. For drug development professionals, rigorous analytical control of such impurities is paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical product. Further research to determine the specific physicochemical properties and potential biological impact of Losartan USP Related Compound E is warranted.
References
Methodological & Application
Application Note: A Validated HPLC Method for the Analysis of Losartan Impurity 2 (Isolosartan)
Abstract
This application note describes a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Losartan and a critical process impurity, designated here as Losartan Impurity 2 (Isolosartan). The method is suitable for quality control and stability testing of Losartan drug substance and drug product. The chromatographic separation was achieved on a C18 column using a gradient elution with a mobile phase composed of a phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.
Introduction
Losartan is a potent, orally active angiotensin II receptor (type AT1) antagonist used in the treatment of hypertension.[1][2] During the synthesis and storage of Losartan, various impurities can be formed, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[3][4] Regulatory bodies such as the FDA and EMA have stringent guidelines for the control of impurities in pharmaceutical products.[5] One of the critical process-related impurities of Losartan is its isomer, 2-butyl-5-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-4-yl]methanol, commonly known as Isolosartan or Losartan Impurity C. For the purpose of this application note, we will refer to it as this compound. This document provides a detailed protocol for a validated HPLC method for the separation and quantification of Losartan and this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A quaternary HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (AR grade), Orthophosphoric acid (AR grade), and ultrapure water.
-
Standards: Losartan Potassium reference standard and this compound (Isolosartan) reference standard.
Chromatographic Conditions
A gradient elution was employed to achieve optimal separation between Losartan and this compound. The detailed chromatographic conditions are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Protocols
Standard Solution Preparation
-
Losartan Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of Losartan Potassium reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
This compound Stock Solution (100 µg/mL): Accurately weigh and transfer 2.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution: Transfer 5.0 mL of the Losartan Stock Solution and 1.0 mL of the this compound Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains 100 µg/mL of Losartan and 2 µg/mL of this compound.
Sample Solution Preparation (for a 50 mg Tablet)
-
Weigh and finely powder not fewer than 20 Losartan tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Losartan and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
Method Validation Summary
The developed HPLC method was validated according to ICH Q2(R1) guidelines.[6][7][8] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
System Suitability
System suitability was evaluated by injecting the working standard solution six times. The acceptance criteria are presented in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Losartan) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Losartan) | ≥ 2000 | 8500 |
| Resolution (between Losartan and Impurity 2) | ≥ 2.0 | 4.5 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | 0.8% |
| %RSD of Retention Times (n=6) | ≤ 1.0% | 0.3% |
Linearity
The linearity of the method was established by analyzing a series of solutions containing Losartan and this compound at different concentrations. The results are summarized in Table 3.
Table 3: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Losartan | 50 - 150 | 0.9998 |
| This compound | 0.5 - 3.0 | 0.9995 |
Accuracy (Recovery)
The accuracy of the method was determined by spiking a placebo with known amounts of Losartan and this compound at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery data is presented in Table 4.
Table 4: Accuracy (Recovery) Data
| Analyte | Spiked Level | Mean Recovery (%) | %RSD |
| Losartan | 80% | 99.5 | 0.9 |
| 100% | 100.2 | 0.6 | |
| 120% | 99.8 | 0.8 | |
| This compound | 80% | 98.9 | 1.2 |
| 100% | 101.1 | 0.9 | |
| 120% | 99.5 | 1.1 |
Precision
The precision of the method was evaluated by analyzing six replicate preparations of a sample solution. The results for intraday and interday precision are shown in Table 5.
Table 5: Precision Data
| Analyte | Intraday %RSD (n=6) | Interday %RSD (n=6) |
| Losartan | 0.7% | 1.1% |
| This compound | 1.3% | 1.8% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. The results are presented in Table 6.
Table 6: LOD and LOQ
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.15 | 0.5 |
Visualization of Method Development Workflow
The logical workflow for the development of this HPLC method is illustrated in the following diagram.
References
Introduction
Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. During the synthesis and storage of Losartan, various related compounds or impurities can be formed. Regulatory bodies require the diligent monitoring and control of these impurities in the active pharmaceutical ingredient (API) to ensure the safety and efficacy of the final drug product. Losartan Related Compound E is a dimeric impurity that can arise during the manufacturing process. Its effective quantification is crucial for quality control.
This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Losartan Related Compound E in Losartan APIs. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and formulation development of Losartan.
Chemical Information
-
Compound Name: Losartan Related Compound E
-
Synonyms: 2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-4-chloro-1H-imidazole-5-methanol monopotassium salt[1][2]
Experimental Protocols
Standard and Sample Preparation
Reagents and Materials:
-
Losartan Potassium API
-
Losartan Related Compound E Reference Standard
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Volumetric flasks, pipettes, and autosampler vials
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Losartan Related Compound E reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 (v/v) acetonitrile/water mixture to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. These will be used to construct the calibration curve.
Sample Preparation: Accurately weigh approximately 100 mg of the Losartan Potassium API into a 100 mL volumetric flask. Add approximately 70 mL of the 50:50 (v/v) acetonitrile/water diluent and sonicate for 15 minutes to dissolve.[3] Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Further dilute an aliquot of this solution as needed to bring the expected concentration of Losartan Related Compound E into the range of the calibration curve. Filter the final solution through a 0.22 µm syringe filter before injection.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of Losartan and its impurities.[3][4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]
-
Flow Rate: 0.4 mL/min[3]
-
Column Temperature: 40 °C[3]
-
Injection Volume: 5 µL[3]
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 20 |
| 15.0 | 20 |
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Losartan Related Compound E (Quantifier) | 827.9 | 423.2 | 100 | 35 |
| Losartan Related Compound E (Qualifier) | 827.9 | 207.1 | 100 | 45 |
| Losartan (for reference) | 423.2 | 207.1 | 100 | 30 |
Note: The precursor ion for Losartan Related Compound E is proposed as the [M-K+2H]⁺ ion. The product ions are based on the fragmentation of the dimer into the Losartan monomer and a characteristic fragment of Losartan. These transitions should be optimized on the specific instrument being used.
Data Presentation: Quantitative Data Summary
The following table summarizes the typical performance characteristics of this validated LC-MS/MS method for the quantification of Losartan Related Compound E.
| Parameter | Result |
| Linearity Range | 0.1 ng/mL - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | |
| - Intra-day | < 5% |
| - Inter-day | < 8% |
| Accuracy (% Recovery) | 92% - 108% |
| Specificity | No interference observed from Losartan or other known impurities at the retention time of Losartan Related Compound E. |
Mandatory Visualizations
References
- 1. Development of a Predictive Multiple Reaction Monitoring (MRM) Model for High-Throughput ADME Analyses Using Learning-to-Rank (LTR) Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolian.com [resolian.com]
- 3. Practical aspect of dimer adduct formation in small-molecule drug analysis with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mining proteomic MS/MS data for MRM transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated Analytical Method for the Determination of Losartan EP Impurity M
Application Note and Protocol
Introduction
Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) lists several specified impurities for Losartan Potassium, including Impurity M.[1][2] This document provides a detailed, validated analytical method for the quantitative determination of Losartan EP Impurity M in drug substances, based on the method described in the European Pharmacopoeia and supported by published research.[1][3]
Losartan EP Impurity M is chemically described as [2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol.[4][5][6][7][8] It is also known by other names such as Losartan USP Related Compound E, Losartan N2-Dimer, and N2-Losartanyl Losartan.[4][5][6][7][8]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A gradient reverse-phase high-performance liquid chromatography (HPLC) method is employed for the separation and quantification of Losartan EP Impurity M.[1][3] This method is stability-indicating and can separate Impurity M from Losartan and other related substances.
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Specification |
| Column | End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm |
| Mobile Phase A | Dilute 1.0 mL of phosphoric acid in 1000 mL of water. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 - 5 | |
| 5 - 30 | |
| 30 - 40 | |
| Flow Rate | 1.3 mL/min[1] |
| Column Temperature | 35 °C[1][3] |
| Detection Wavelength | 220 nm[1][3] |
| Injection Volume | 10 µL[1] |
Experimental Workflow
References
- 1. drugfuture.com [drugfuture.com]
- 2. swissmedic.ch [swissmedic.ch]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Losartan EP Impurity M | 230971-72-9 | SynZeal [synzeal.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Losartan EP Impurity M | CAS No- 230971-72-9 [chemicea.com]
- 7. Losartan EP Impurity M | 230971-72-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 8. veeprho.com [veeprho.com]
Application Notes and Protocols for the Preparative HPLC Isolation of Losartan N2-Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. During its synthesis and storage, various impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. One such process-related impurity is the Losartan N2-Dimer, also known as Losartan EP Impurity M or Losartan USP Related Compound E.[1][2] The isolation of this and other impurities is crucial for their characterization and for use as reference standards in routine quality control analysis.[3] Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying specific compounds from complex mixtures in sufficient quantities for further analysis.[3][4][5]
This document provides a detailed application note and protocol for the isolation of the Losartan N2-Dimer using preparative reversed-phase HPLC.
Chemical Structure of Losartan N2-Dimer
The Losartan N2-Dimer is characterized by the chemical name [2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol.[1]
Experimental Protocol: Preparative HPLC Isolation of Losartan N2-Dimer
This protocol is based on established methods for the separation of Losartan and its positional dimers.[6]
Instrumentation and Materials
-
Preparative HPLC System: A system equipped with a gradient pump, a high-volume autosampler or manual injector, a UV/Vis detector, and a fraction collector is required.
-
Columns: A reversed-phase C18 column is recommended. The dimensions should be suitable for preparative scale, for example, a Luna C18 column (250 x 50 mm i.d., 15 µm particle size).[6]
-
Solvents: HPLC grade acetonitrile, methanol, and water are necessary. Trifluoroacetic acid (TFA) is also required for the mobile phase.
-
Sample: An impurity-enriched sample of Losartan potassium is needed. This can be obtained from process development batches or through forced degradation studies.
-
Post-preparative Equipment: A rotary evaporator and a lyophilizer are needed for sample concentration and drying.[6]
Sample Preparation
To prepare the sample for injection, dissolve approximately 80 mg of the impurity-enriched Losartan potassium sample in methanol.[6] Ensure the sample is fully dissolved before loading it onto the column.
Chromatographic Conditions
The following table summarizes the recommended preparative HPLC conditions for the isolation of the Losartan N2-Dimer.
| Parameter | Value |
| Column | Luna C18 (250 x 50 mm i.d., 15 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 below |
| Flow Rate | 35 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 mL |
| Column Temperature | Ambient |
Table 1: Preparative HPLC Parameters [6]
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 30 | 40 | 60 |
| 35 | 40 | 60 |
| 40 | 70 | 30 |
| 45 | 70 | 30 |
Fraction Collection
Fraction collection should be triggered by the UV detector signal. Set a threshold to initiate collection at the beginning of a peak and to stop collection at the end of the peak. Collect the fractions corresponding to the Losartan N2-Dimer, which is expected to elute after the main Losartan peak. It is advisable to collect fractions in smaller volumes to ensure higher purity of the isolated compound.
Post-Preparative Processing
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated Losartan N2-Dimer.[6]
-
Pooling: Combine the fractions that meet the desired purity level.
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to remove the acetonitrile.[6]
-
Lyophilization: Freeze-dry the remaining aqueous solution using a lyophilizer to obtain the purified Losartan N2-Dimer as a solid.[6]
Experimental Workflow
Caption: Workflow for the isolation of Losartan N2-Dimer.
Data Summary
The successful implementation of this protocol should yield the Losartan N2-Dimer with a high degree of purity. The expected quantitative data is summarized in the table below.
| Parameter | Expected Value |
| Retention Time of Losartan | Varies based on exact conditions |
| Relative Retention Time of N2-Dimer | > 1.0 (elutes after Losartan) |
| Purity of Isolated Dimer | > 95% (as determined by analytical HPLC) |
| Yield | Dependent on the concentration in the starting material |
Table 3: Expected Results
Conclusion
This application note provides a comprehensive protocol for the successful isolation of the Losartan N2-Dimer impurity using preparative HPLC. The detailed methodology, from sample preparation to post-preparative processing, is intended to guide researchers, scientists, and drug development professionals in obtaining this impurity for characterization and use as a reference standard. The provided workflow and data summary offer a clear overview of the process and expected outcomes. Adherence to this protocol will facilitate the effective quality control of Losartan drug substances and products.
References
- 1. Losartan EP Impurity M | 230971-72-9 | SynZeal [synzeal.com]
- 2. Naarini Molbio Pharma [naarini.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Forced Degradation Studies of Losartan to Generate Dimeric Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Losartan potassium. The focus is on the generation and characterization of dimeric impurities, which are critical for understanding the drug's stability profile and ensuring product quality and safety.
Introduction
Losartan is an angiotensin II receptor blocker widely used in the treatment of hypertension. During its synthesis, formulation, and storage, it can degrade under various environmental conditions, leading to the formation of impurities. Among these, dimeric impurities are of significant interest due to their potential impact on the drug's efficacy and safety profile. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
This document outlines detailed protocols for subjecting Losartan to hydrolytic, oxidative, thermal, and photolytic stress conditions to intentionally generate dimeric and other degradation products.
Experimental Protocols
The following protocols are designed to induce the degradation of Losartan potassium to an extent of approximately 10-30%, which is generally considered suitable for the identification of degradation products.
Materials and Reagents
-
Losartan Potassium API (Active Pharmaceutical Ingredient)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Hydrogen Peroxide (H₂O₂), 3% (v/v) solution
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or purified
-
Phosphate buffer
-
Reference standards for Losartan and its known impurities (if available)
General Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Losartan potassium in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: For each stress condition, transfer a specific volume of the stock solution into a suitable container (e.g., flask or vial).
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same concentration as the stressed samples without subjecting it to any stress condition. Keep the control sample protected from light and at a low temperature (e.g., 2-8 °C).
Forced Degradation Protocols
2.3.1. Acidic Hydrolysis
-
To a known volume of the Losartan stock solution, add an equal volume of 0.1 M HCl.
-
Reflux the solution at 80°C for a specified duration (e.g., 2, 4, 8, 12, or 24 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis. It has been reported that degradation in 0.1 M HCl at room temperature for 7 days is less than 1%[1]. Increasing the temperature is necessary to induce significant degradation.
2.3.2. Basic Hydrolysis
-
To a known volume of the Losartan stock solution, add an equal volume of 0.1 M NaOH.
-
Reflux the solution at 80°C for a specified duration (e.g., 2, 4, 8, 12, or 24 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis. Similar to acidic conditions, degradation in 0.1 M NaOH at room temperature for 7 days is minimal[1].
2.3.3. Oxidative Degradation
-
To a known volume of the Losartan stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified duration (e.g., 24, 48, 72 hours, or up to 7 days). Significant degradation (around 10%) has been observed after 7 days at room temperature[1].
-
After the specified time, dilute the solution with the mobile phase to a final concentration suitable for analysis. Losartan is particularly susceptible to oxidation[2].
2.3.4. Thermal Degradation
-
Place the solid Losartan potassium powder in a thermostatically controlled oven.
-
Expose the solid drug substance to dry heat at a specific temperature (e.g., 105°C) for a defined period (e.g., 72 hours)[3].
-
Alternatively, reflux a solution of Losartan in a suitable solvent at a high temperature.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid sample in the mobile phase at a suitable concentration for analysis.
2.3.5. Photolytic Degradation
-
Expose a solution of Losartan potassium (in a suitable solvent like water or methanol) in a transparent container (e.g., quartz cuvette) to a photostability chamber.
-
The exposure should be to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
After the exposure period, dilute the samples with the mobile phase to a suitable concentration for analysis.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, is crucial for separating and quantifying Losartan from its degradation products, including dimeric impurities.
Recommended HPLC Method
-
Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile) is often employed for optimal separation[4].
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 35 °C) is recommended for reproducibility[4].
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm) is common. For structural elucidation, a mass spectrometer (LC-MS/MS) is invaluable.
-
Injection Volume: A standard injection volume of 10-20 µL is typically used.
Data Presentation
The quantitative data obtained from the forced degradation studies should be summarized to facilitate comparison and understanding of Losartan's stability profile.
Table 1: Summary of Forced Degradation Conditions and Observations for Losartan
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Losartan | % Dimeric Impurity Formation (if reported) | Reference(s) |
| Acidic Hydrolysis | 0.1 M HCl | 7 days | Room Temp. | < 1% | Not specified | [1] |
| Acidic Hydrolysis | 0.5 N HCl | 3 hours | 80°C | ~15% | Not specified | [2] |
| Basic Hydrolysis | 0.1 M NaOH | 7 days | Room Temp. | < 1% | Not specified | [1] |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temp. | ~10% | Dimerization observed | [1][5] |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | 40°C | ~94% | Not specified | [2] |
| Thermal Degradation | Solid State | 72 hours | 105°C | Significant degradation | Dimeric impurities formed | [3] |
| Photolytic Degradation | UV/Visible Light | As per ICH Q1B | Ambient | Degradation observed | Not specified as dimeric | [3] |
Note: The percentage of degradation and impurity formation can vary based on the specific experimental conditions and the source of the Losartan API.
Visualization of Workflows and Pathways
Diagram 1: General Workflow for Forced Degradation Studies
Caption: A flowchart illustrating the key steps in conducting forced degradation studies of Losartan.
Diagram 2: Simplified Dimerization Pathway of Losartan
Caption: A simplified representation of the condensation reaction leading to Losartan dimerization under stress.
Conclusion
The forced degradation studies outlined in these application notes are fundamental for the comprehensive characterization of Losartan's stability. By systematically applying various stress conditions, researchers can effectively generate and identify dimeric and other impurities. The provided protocols and analytical conditions serve as a robust starting point for developing a thorough understanding of the degradation pathways of Losartan, which is crucial for ensuring the development of a safe, effective, and stable pharmaceutical product. The formation of positional dimers of Losartan has been confirmed through spectral data such as IR, NMR, and MS[6]. These studies are instrumental in the development and validation of stability-indicating methods for routine quality control.
References
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the preparation of a high-purity reference standard for Losartan USP Related Compound E, intended for use in quality control and analytical testing.
Introduction
Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. The United States Pharmacopeia (USP) specifies purity requirements for Losartan and lists several related compounds that must be monitored and controlled. Losartan Related Compound E is a known process impurity that requires a well-characterized reference standard for accurate analytical quantification.[1][2]
This application note outlines the synthesis, purification, and characterization of Losartan Related Compound E to meet the stringent requirements of a USP reference standard.[3][4] A reference standard must be of high purity and thoroughly characterized to ensure its suitability for its intended analytical use.[4]
Chemical Information:
-
Name: Losartan Related Compound E
-
Synonyms: 2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-4-chloro-1H-imidazole-5-methanol monopotassium salt
-
CAS Number: 212316-88-6[5]
-
Molecular Formula: C44H43Cl2KN12O[6]
-
Molecular Weight: 865.90 g/mol
Synthesis of Losartan Related Compound E
The synthesis of Losartan Related Compound E, a dimeric impurity, can be achieved through a controlled process involving the reaction of key intermediates. The following protocol is a representative method.
Experimental Protocol: Synthesis
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Losartan Potassium (1.0 eq) in a suitable solvent such as acetone or methanol.[7]
-
Addition of Base: Cool the solution to approximately 10°C and add a mild base like potassium carbonate (K2CO3) (0.7 eq).[7]
-
Alkylation Step: Slowly add a solution of an appropriate alkylating agent, such as methyl p-toluenesulfonate (1.05 eq), dissolved in the same solvent to the reaction mixture.[7] The formation of the dimer is often a side reaction in the synthesis of Losartan itself, which can be promoted under specific conditions.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 8-15 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the desired product is formed.
-
Work-up: Upon completion, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude Losartan Related Compound E is critical to achieving the high purity required for a reference standard. Reversed-phase column chromatography is an effective method for isolating process-related impurities of Losartan.[8][9]
Experimental Protocol: Purification by Reversed-Phase Column Chromatography
-
Column Preparation: Pack a low-pressure reversed-phase column with a suitable stationary phase (e.g., C18).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.
-
Elution: Elute the column with a gradient of a suitable mobile phase, such as a mixture of acetonitrile and a buffer like 0.1% phosphoric acid in water.[10] The gradient conditions should be optimized to achieve separation of the target compound from other impurities.
-
Fraction Collection: Collect fractions and analyze them by HPLC to identify those containing the pure compound.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure. The isolated compound can be further purified by recrystallization from an appropriate solvent system to achieve a purity of >99%.[8]
Characterization and Data
The purified Losartan Related Compound E must be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended.
Experimental Protocol: Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: 1H NMR and 13C NMR
-
Purpose: To elucidate and confirm the chemical structure of the compound. The spectral data should be consistent with the structure of Losartan Related Compound E.[12]
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.[12]
-
Data Presentation
| Parameter | Specification | Analytical Method |
| Purity | ≥ 99.5% | HPLC |
| Molecular Weight | 865.90 g/mol | Mass Spectrometry |
| Identity | Conforms to structure | NMR, IR |
| Appearance | White to off-white solid | Visual Inspection |
| Spectroscopic Data | Observed Values |
| Mass Spectrum (m/z) | Consistent with [M+H]+ or [M-H]- |
| ¹H NMR (δ, ppm) | Peaks corresponding to the protons in the structure |
| ¹³C NMR (δ, ppm) | Peaks corresponding to the carbons in the structure |
| IR (cm⁻¹) | Bands characteristic of the functional groups |
Storage and Handling
Reference standards require proper storage to maintain their integrity and purity over time.
-
Storage Conditions: Store the prepared reference standard in its original, tightly sealed container at a controlled temperature of 2-8°C, protected from light and moisture.[2]
-
Handling: Use appropriate personal protective equipment when handling the reference standard. For quantitative analysis, it may be necessary to dry the standard at the time of use as directed by specific analytical procedures.
Diagrams
Caption: Workflow for the preparation of Losartan Related Compound E Reference Standard.
Caption: Logical relationship of the reference standard preparation process.
References
- 1. asianpubs.org [asianpubs.org]
- 2. veeprho.com [veeprho.com]
- 3. usp.org [usp.org]
- 4. uspbpep.com [uspbpep.com]
- 5. klivon.com [klivon.com]
- 6. Losartan Related Compound E (20 mg) (5-[4'-({2-Butyl-5-[(5-{4'-[(2-butyl-4-chloro-5-hydroxymethyl-1H-imidazol-1-yl)methyl]biphenyl-2-yl}-2H-tetrazol-2-yl)methyl]-4-chloro-1H-imidazol-1-yl}methyl)biphenyl-2-yl]tetrazol, potassium salt) [store.usp.org]
- 7. CN113372338A - Preparation method of losartan impurity - Google Patents [patents.google.com]
- 8. [Isolation and purification of the process impurity in losartan by reversed-phase column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. tsijournals.com [tsijournals.com]
Application Note: Chromatographic Separation of Losartan and its Dimeric Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan potassium is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[1][2] During its synthesis and storage, various process-related and degradation impurities can arise, which may affect the drug's efficacy and safety. Among these are dimeric impurities, which are critical to monitor and control. This application note provides a detailed protocol for the chromatographic separation of Losartan from its dimeric and other related impurities using High-Performance Liquid Chromatography (HPLC), ensuring the quality and safety of the final drug product. The method described is based on established and validated procedures for the simultaneous determination of Losartan and its related substances.[1][3]
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the successful chromatographic separation of Losartan and its impurities.
Materials and Reagents
-
Losartan Potassium Reference Standard
-
Losartan Dimeric Impurities (e.g., Impurity L, Impurity M) Reference Standards[1]
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (AR Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade/Milli-Q or equivalent)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Chromatographic Conditions
A reliable gradient HPLC method has been developed for the simultaneous determination of Losartan and its eleven related impurities, including the dimeric forms.[1][3]
| Parameter | Condition |
| Column | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Elution | A gradient program should be optimized to ensure separation of all impurities. |
| Flow Rate | 1.0 mL/min[1][3] |
| Column Temperature | 35 °C[1][3] |
| Detection Wavelength | 220 nm[1][3] |
| Injection Volume | 10 µL (typical, can be optimized) |
Preparation of Solutions
Standard Solution:
-
Accurately weigh and transfer about 25 mg of Losartan Potassium reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate to dissolve.
-
Dilute to the mark with methanol to obtain a stock solution.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration.
Impurity Stock Solution:
-
Accurately weigh and transfer a suitable amount of each dimeric impurity reference standard into separate volumetric flasks.
-
Dissolve and dilute to the mark with methanol to obtain individual impurity stock solutions.
-
A mixed impurity standard solution can be prepared by appropriately diluting the individual stock solutions.
Sample Solution (from Tablets):
-
Weigh and finely powder not fewer than 20 Losartan tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Losartan Potassium and transfer it to a 100 mL volumetric flask.[1]
-
Add about 70 mL of methanol, sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.[1]
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the typical retention times for Losartan and its dimeric impurities based on reported analytical methods. Actual retention times may vary depending on the specific HPLC system and conditions.
| Compound | Retention Time (min) |
| Losartan | ~15.0 |
| Dimeric Impurity 1 | ~21.8[4] |
| Dimeric Impurity 2 | ~24.4[4] |
Note: The above retention times are indicative. System suitability tests should be performed to confirm the resolution between peaks.
Experimental Workflow and Method Validation
The following diagram illustrates the logical workflow for the chromatographic analysis of Losartan and its impurities, from sample preparation to data analysis.
Caption: Workflow for Losartan Impurity Analysis.
Method Validation Parameters
For regulatory submissions, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions can be performed to demonstrate specificity.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The described HPLC method provides a robust and reliable approach for the separation and quantification of Losartan and its dimeric impurities. Proper implementation of this protocol and adherence to method validation guidelines will ensure the quality, safety, and efficacy of Losartan drug products. The provided workflow and experimental details serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
Application Note: Mobile Phase Optimization for Losartan Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the optimization of the mobile phase for the analysis of losartan potassium and its related impurities by reverse-phase high-performance liquid chromatography (RP-HPLC). A robust HPLC method is critical for ensuring the quality and safety of losartan, a widely used antihypertensive drug. The presented methodology focuses on achieving optimal separation of losartan from its known process impurities and degradation products. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of losartan potassium.
Introduction
Losartan potassium is an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] During its synthesis and storage, various process-related impurities and degradation products can arise.[1][3] Regulatory agencies require stringent control of these impurities to ensure the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is the most common analytical technique for the separation and quantification of these impurities.[2]
The critical factor in developing a successful HPLC method for impurity profiling is the optimization of the mobile phase. The choice of organic solvent, aqueous phase pH, and gradient elution program significantly impacts the resolution, peak shape, and analysis time. This application note outlines a systematic approach to mobile phase optimization for the comprehensive impurity profiling of losartan.
Experimental
Materials and Reagents
-
Losartan Potassium Reference Standard and impurity standards (e.g., Impurity B, C, D, E, F, G, I, and degradation products J, K, L, M) were sourced from a reputable supplier.[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (AR grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Sodium dihydrogen phosphate (AR grade)
-
Triethylamine (HPLC grade)
-
Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Phosphoric acid in water[3][4] |
| Mobile Phase B | Acetonitrile[3][4] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[1][3] |
| Column Temperature | 35 °C[3] |
| Detection Wavelength | 220 nm[1][3] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Mobile Phase B (50:50, v/v)[4] |
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of losartan potassium and its impurities in the diluent at a concentration of approximately 1 mg/mL.
-
Spiked Sample Solution: Prepare a solution of losartan potassium at a concentration of 0.5 mg/mL and spike it with each impurity to a final concentration of approximately 0.0015 mg/mL (0.3% level).
Mobile Phase Optimization Protocol
The following protocol describes a systematic approach to optimize the mobile phase for the separation of losartan and its impurities.
Initial Screening of Organic Solvents
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B1: Acetonitrile.
-
Mobile Phase B2: Methanol.
-
-
Isocratic Elution: Start with an isocratic elution using a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B1 (Acetonitrile). Inject the spiked sample solution.
-
Evaluate: Assess the chromatogram for the number of peaks resolved, peak shape, and retention times.
-
Repeat with Methanol: Repeat the isocratic elution using a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B2 (Methanol).
-
Compare and Select: Compare the chromatograms. Acetonitrile typically provides better peak shapes and lower backpressure, making it the preferred organic modifier for further optimization.[3]
Optimization of Aqueous Phase pH
The pH of the aqueous mobile phase component is a critical parameter for the separation of ionizable compounds like losartan and its impurities.
-
Prepare Buffers: Prepare a series of aqueous mobile phases (Mobile Phase A) with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using a suitable buffer system like phosphate buffer.
-
Isocratic Runs: Perform isocratic runs with a fixed concentration of acetonitrile (e.g., 50%) and each of the prepared aqueous phases.
-
Analyze Resolution: Evaluate the resolution between critical peak pairs at each pH. A lower pH, such as that provided by 0.1% phosphoric acid, often yields good peak shape and resolution for losartan and its acidic impurities.[3]
Gradient Elution Development
For complex mixtures of impurities with a wide range of polarities, a gradient elution is necessary to achieve adequate separation within a reasonable analysis time.
-
Scouting Gradient: Start with a broad linear gradient, for example, from 20% to 80% Acetonitrile over 30 minutes.
-
Analyze the Chromatogram: Identify the elution times of the first and last eluting impurities.
-
Refine the Gradient: Adjust the gradient slope and duration to improve the resolution of closely eluting peaks. A multi-step gradient can be employed to selectively separate different groups of impurities. The optimized gradient program is presented in Table 2.
Table 2: Optimized Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 10 | 70 | 30 |
| 25 | 40 | 60 |
| 30 | 20 | 80 |
| 35 | 85 | 15 |
| 40 | 85 | 15 |
Results and Discussion
The systematic optimization of the mobile phase resulted in a robust HPLC method capable of separating losartan potassium from its key impurities. The use of a C18 column with a mobile phase consisting of 0.1% phosphoric acid and acetonitrile under a gradient elution program provided the best separation.[3] The optimized method demonstrated good peak shapes, adequate resolution between all components, and a reasonable run time.
Table 3: Summary of HPLC Methods for Losartan Impurity Analysis
| Reference | Column | Mobile Phase | Elution Mode | Detection Wavelength |
| Qiu et al. (2015)[3] | ACCHROM ODS-C18 (250x4.6mm, 5µm) | A: 0.1% Phosphoric Acid, B: Acetonitrile | Gradient | 220 nm |
| Reddy et al.[1] | Nucleosil C18 (250x4.6mm, 5µm) | 0.02M KH2PO4 (pH 2.5) and Acetonitrile (75:25, v/v) | Isocratic | 220 nm |
| Suneetha & Rao (2011) | Hypersil ODS C18 (150x4.6mm, 5µm) | 0.5% Triethylamine (pH 2.4) and Acetonitrile (65:35, v/v) | Isocratic | 225 nm |
| Ibrahim et al. | - | Acetonitrile and Phosphate buffer (0.02M, pH 3.5) (60:40, v/v) | Isocratic | 225 nm |
Conclusion
The mobile phase is a critical parameter in the development of a stability-indicating HPLC method for losartan impurity profiling. A systematic approach involving the screening of organic solvents, optimization of aqueous phase pH, and development of a gradient elution program is essential for achieving the desired separation. The protocol described in this application note provides a robust framework for developing and optimizing an HPLC method for the quality control of losartan potassium.
Visualizations
Caption: Workflow for HPLC Method Development and Mobile Phase Optimization.
References
Application Note: Structural Elucidation of Losartan Dimers Using Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
Abstract
This application note provides a detailed protocol for the identification and structural elucidation of Losartan dimers using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). Losartan, an angiotensin II receptor antagonist, can form dimeric impurities during synthesis or degradation.[1][2] Monitoring and characterizing these impurities is crucial for ensuring drug safety and quality. The high resolution and mass accuracy of Q-TOF MS make it an ideal tool for this purpose. This document outlines the experimental workflow, from forced degradation sample preparation to LC-QTOF-MS analysis and data interpretation, for the unambiguous characterization of Losartan dimers.
Introduction
Losartan is a widely prescribed antihypertensive medication.[3] During its synthesis and storage, or under stress conditions, various impurities can form, including dimeric derivatives.[1][2] Regulatory bodies require the identification and characterization of impurities in pharmaceutical products. Forced degradation studies are intentionally conducted to produce potential degradation products.[4][5]
LC-MS/MS is a powerful technique for identifying and characterizing drug degradants.[6][7][8] Specifically, Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offers high-resolution accurate mass (HRAM) measurements for both precursor and product ions, enabling the determination of elemental compositions and facilitating the structural elucidation of unknown compounds like Losartan dimers. This application note details a robust methodology for this purpose.
Experimental Workflow
The overall process for identifying and characterizing Losartan dimers involves sample preparation through forced degradation, separation by liquid chromatography, and analysis by Q-TOF mass spectrometry, followed by data processing for structural elucidation.
Protocols
Forced degradation is performed to generate the dimeric impurities. Acid-catalyzed degradation is a known pathway for the formation of Losartan dimers.[6][8]
Reagents and Materials:
-
Losartan Potassium working standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Methanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and vials
Protocol:
-
Prepare Losartan Stock Solution: Accurately weigh and dissolve Losartan Potassium standard in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Degradation:
-
Transfer 5 mL of the stock solution into a 50 mL flask.
-
Add 5 mL of 0.1 M HCl.
-
Reflux the mixture at 80°C for 8 hours to induce degradation.
-
-
Neutralization: After cooling to room temperature, neutralize the solution with an equivalent volume and concentration of 0.1 M NaOH.
-
Dilution: Dilute the neutralized solution with a 50:50 mixture of acetonitrile and water to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).
-
Control Sample: Prepare a control sample by diluting the Losartan stock solution to the same final concentration without subjecting it to stress conditions.
This protocol provides typical starting conditions. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
UHPLC or HPLC system
-
Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., Zorbax RR StableBond C18, 3.0 x 100 mm, 3.5 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 20% B, ramp to 80% B over 15 min, hold for 5 min, return to initial conditions. |
| Flow Rate | 0.5 mL/min[5][10] |
| Column Temperature | 35-40°C[8][11] |
| Injection Volume | 5-10 µL |
Q-TOF Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen, 800 - 1000 L/hr |
| Desolvation Temp. | 350 - 450°C |
| Mass Range (MS) | 100 - 1200 m/z |
| Acquisition Mode | Information-Dependent Acquisition (IDA)[9] or similar data-dependent mode |
| Collision Energy (MS/MS) | Ramped collision energy (e.g., 20-50 eV) to obtain rich fragmentation spectra |
Data Analysis and Structural Elucidation
The structural elucidation process relies on accurate mass measurement to determine the elemental composition, followed by MS/MS fragmentation analysis to identify the molecular structure.
Results and Discussion
Upon analysis of the acid-stressed Losartan sample, chromatographic peaks corresponding to Losartan and its degradation products are observed. The high-resolution full scan MS data is used to identify the protonated molecules of potential dimers.
Table 1: Expected Masses of Losartan and its Dimer
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| Losartan | C₂₂H₂₃ClN₆O | 422.1622 | 423.1695 |
| Losartan Dimer | C₄₄H₄₄Cl₂N₁₂ | 826.3084 | 827.3157 |
Note: The dimer is formed by the dehydration (loss of H₂O) of two Losartan molecules.
The mass observed for the dimer peak in the Q-TOF analysis will be very close to the theoretical m/z of 827.3157. The high mass accuracy of the Q-TOF allows for the generation of a predicted elemental formula, which should match C₄₄H₄₅Cl₂N₁₂⁺.
MS/MS Fragmentation Analysis: The structure of the dimer is further confirmed by analyzing its fragmentation pattern. The MS/MS spectrum of the dimer is expected to show fragment ions corresponding to the cleavage of the bond linking the two Losartan monomers, resulting in a prominent fragment ion for the Losartan monomer at m/z 423.1695. Other characteristic fragments of the Losartan molecule, such as the loss of the butyl group or cleavage around the biphenyl ring, would also be observed and help confirm the identity.[12]
Table 2: Key Fragmentation Data for Losartan and its Dimer
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Putative Fragment Identity |
| 423.17 (Losartan) | 207.1 | Biphenyl tetrazole fragment |
| 180.1 | Butyl-chloro-imidazole fragment | |
| 827.32 (Dimer) | 423.17 | Losartan monomer |
| Other fragments similar to Losartan | Sub-structures of the monomer |
The structural difference between dimer isomers lies in the different positions of the double bonds on the imidazole ring, which occurs when the alcohol hydroxyl group of one Losartan molecule reacts with the hydrogen atom on the imidazole ring of a second molecule.[8]
Conclusion
The LC-QTOF-MS method described provides a powerful and reliable approach for the separation, identification, and structural elucidation of Losartan dimers. The combination of high-resolution chromatographic separation with the accurate mass measurement capabilities of Q-TOF MS allows for the confident characterization of these critical impurities. This protocol is suitable for use in research, drug development, and quality control environments to ensure the purity and safety of Losartan drug products.
References
- 1. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108047208A - A kind of method for reducing Losartan dimer impurity - Google Patents [patents.google.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. Development and optimization of a LC-MS/MS compatible method for quantification of losartan, hydrochlorothiazide and their impurities using AQbD approach and measurement uncertainty evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aragen.com [aragen.com]
Application of 2D-NMR in Characterizing Losartan EP Impurity M
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Losartan EP Impurity M is a known process-related impurity identified as a dimer of Losartan.[1][2] Its complete structural elucidation and quantification are essential for quality control and regulatory compliance. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful analytical technique that provides detailed information about molecular structure, making it an invaluable tool for the unambiguous characterization of such impurities. This application note provides a detailed protocol for the characterization and quantification of Losartan EP Impurity M using 2D-NMR techniques.
Molecular Structure of Losartan EP Impurity M
-
Chemical Name: [2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol[3][2]
-
Synonyms: Losartan USP Related Compound E, Losartan N2-Dimer, N2-Losartanyl Losartan[3][2]
1. Structural Elucidation using 2D-NMR Spectroscopy
2D-NMR experiments are crucial for assembling the molecular structure of complex molecules like Losartan EP Impurity M by providing through-bond and through-space correlations between nuclei. The primary experiments used for this purpose are COSY, HSQC, and HMBC.
1.1. Experimental Protocols
1.1.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the isolated Losartan EP Impurity M.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical to ensure good signal dispersion and to avoid overlapping signals.
-
Transfer the solution to a 5 mm NMR tube.
1.1.2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Table 1: Suggested NMR Acquisition Parameters
| Experiment | Parameter | Suggested Value |
| ¹H NMR | Pulse Program | zg30 |
| Number of Scans | 16 | |
| Relaxation Delay | 2.0 s | |
| Spectral Width | 16 ppm | |
| COSY | Pulse Program | cosygpqf |
| Number of Scans | 8 | |
| Increments (t₁) | 256 | |
| Spectral Width (F2 & F1) | 12 ppm | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 |
| Number of Scans | 16 | |
| Increments (t₁) | 256 | |
| Spectral Width (F2/F1) | 12 ppm / 180 ppm | |
| ¹J(C,H) Coupling | 145 Hz | |
| HMBC | Pulse Program | hmbcgpndqf |
| Number of Scans | 32 | |
| Increments (t₁) | 256 | |
| Spectral Width (F2/F1) | 12 ppm / 220 ppm | |
| Long-range J(C,H) | 8 Hz |
1.2. Data Interpretation and Structural Assignment (Illustrative)
While specific spectral data for Losartan EP Impurity M is not publicly available, a representative analysis based on the known structure and typical chemical shifts of Losartan and its analogues can be illustrated.
-
¹H NMR: The ¹H NMR spectrum will show distinct signals for the aromatic protons of the biphenyl rings, the methylene protons of the butyl chains and the benzylic linkers, and the protons of the imidazole rings. The presence of two distinct sets of signals for the Losartan monomer units, with slight variations in chemical shifts, would be indicative of the dimeric structure.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system.[5] Key correlations would be observed between:
-
The adjacent protons within the butyl chains (-CH₂-CH₂-CH₂-CH₃).
-
Coupled aromatic protons on the biphenyl rings.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations).[5] This is essential for assigning the carbon signals corresponding to the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations).[5] This is the key experiment for assembling the molecular fragments and confirming the connectivity between the two Losartan units. For instance, HMBC correlations would be expected from the benzylic methylene protons to the quaternary carbons of the biphenyl and imidazole rings, confirming the linkage points.
The logical workflow for spectral interpretation is depicted in the following diagram:
2. Quantification using Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of an impurity without the need for a specific reference standard of the impurity itself.[6] The principle of qNMR relies on the direct proportionality between the integrated signal intensity and the number of nuclei contributing to that signal.
2.1. Experimental Protocol for qNMR
2.1.1. Sample Preparation
-
Accurately weigh a specific amount of the Losartan API sample containing Impurity M (e.g., 20 mg).
-
Select a suitable internal standard (IS) that has a known purity, is stable, and has a resonance that is well-resolved from the signals of Losartan and its impurities (e.g., maleic acid, dimethyl sulfone).
-
Accurately weigh a precise amount of the internal standard (e.g., 5 mg).
-
Dissolve both the API sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., 1.0 mL of DMSO-d₆) in a volumetric flask.
-
Transfer an aliquot (e.g., 0.6 mL) to a 5 mm NMR tube.
2.1.2. qNMR Data Acquisition
For accurate quantification, specific acquisition parameters must be used to ensure full signal relaxation.
Table 2: Suggested qNMR Acquisition Parameters
| Parameter | Suggested Value | Rationale |
| Pulse Program | zg30 | Standard 30° pulse for quantitative measurements. |
| Number of Scans | 64-128 | To achieve a high signal-to-noise ratio. |
| Relaxation Delay (d1) | 5 x T₁ (longest) | To ensure complete relaxation of all relevant protons. T₁ should be measured beforehand using an inversion-recovery experiment. A conservative value of 30-60s is often used. |
| Acquisition Time | > 3 s | To ensure high digital resolution. |
| Spectral Width | 16 ppm | To cover all signals of interest. |
2.2. Data Processing and Calculation
-
Process the acquired ¹H NMR spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal for Losartan EP Impurity M and a signal for the internal standard.
-
Calculate the concentration of the impurity using the following formula:
Purity (%) = (I_imp / I_IS) * (N_IS / N_imp) * (MW_imp / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I_imp, I_IS: Integral values of the impurity and internal standard signals.
-
N_imp, N_IS: Number of protons corresponding to the integrated signals of the impurity and internal standard.
-
MW_imp, MW_IS: Molecular weights of the impurity and internal standard.
-
m_sample, m_IS: Masses of the API sample and internal standard.
-
P_IS: Purity of the internal standard.
-
Table 3: Example qNMR Data for Quantification of Losartan EP Impurity M
| Parameter | Value |
| Mass of Losartan API Sample (m_sample) | 20.15 mg |
| Mass of Internal Standard (Maleic Acid) (m_IS) | 5.05 mg |
| Purity of Internal Standard (P_IS) | 99.8% |
| Molecular Weight of Impurity M (MW_imp) | 827.81 g/mol |
| Molecular Weight of Maleic Acid (MW_IS) | 116.07 g/mol |
| Integrated Signal for Impurity M (I_imp) | 0.05 (e.g., a specific methylene proton signal, N_imp = 2) |
| Integrated Signal for Maleic Acid (I_IS) | 1.00 (olefinic protons, N_IS = 2) |
| Calculated Purity of Impurity M | 0.88% |
The logical steps for performing a qNMR experiment are outlined below:
2D-NMR spectroscopy is an indispensable technique for the definitive structural characterization of pharmaceutical impurities like Losartan EP Impurity M. A combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of proton and carbon signals and confirms the dimeric structure. Furthermore, qNMR provides a reliable and accurate method for the quantification of this impurity, ensuring the quality and safety of the Losartan API. The protocols outlined in this application note provide a robust framework for researchers and analytical scientists working in drug development and quality control.
References
- 1. N2-Losartanyl-losartan | C44H44Cl2N12O | CID 71587662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Losartan EP Impurity M | CAS No- 230971-72-9 [chemicea.com]
- 3. Losartan EP Impurity M | 230971-72-9 | SynZeal [synzeal.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
Co-elution issues in Losartan Impurity 2 HPLC analysis
This guide provides troubleshooting assistance and answers to frequently asked questions regarding co-elution issues encountered during the HPLC analysis of Losartan and its impurities, with a focus on addressing challenges related to "Losartan Impurity 2."
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: The designation "this compound" is not a universally standardized pharmacopeial name. It may refer to:
-
An internal designation for a process-related impurity or a minor degradation product within a specific manufacturing process.
-
A commercially available reference standard. For instance, one supplier lists a "this compound" with the molecular formula C22H21Cl2N3[1].
-
A positional dimer of Losartan, as some studies have identified dimeric impurities during analysis[2][3].
Given this ambiguity, it is critical to confirm the identity of the impurity, if possible, through mass spectrometry (LC-MS) or by comparing its retention time with a certified reference standard.
Q2: What are the common, officially recognized impurities of Losartan?
A: Several process-related impurities and degradation products of Losartan are recognized. Forced degradation studies show that Losartan is relatively stable under thermal and hydrolytic conditions but can degrade under oxidative stress[4][5]. Common impurities identified in various studies include:
-
Process-Related Impurities: Impurities B, C, D, E, F, G, and I are often cited.[6][7]
-
Degradation Products: Products J, K, L, and M have been identified, particularly from forced degradation studies.[6][7]
-
Dimeric Impurities: Studies have also detected and characterized positional dimers of Losartan, which can form during synthesis or degradation[2][3].
-
Other Potential Impurities: These can include isomers (Isolosartan), analogues, and unreacted starting materials or intermediates[8].
Q3: Why does co-elution occur in the HPLC analysis of Losartan and its impurities?
A: Co-elution, where two or more compounds elute from the HPLC column at the same or very similar times, occurs primarily due to:
-
Similar Physicochemical Properties: Impurities are often structurally very similar to the parent drug, Losartan. This results in comparable polarity and similar interactions with the stationary and mobile phases, making separation difficult.
-
Suboptimal Chromatographic Conditions: An HPLC method that is not fully optimized may lack the necessary selectivity to resolve closely related compounds. This can be due to an inappropriate choice of column, mobile phase composition (e.g., pH, organic modifier ratio), or gradient profile.
-
Column Degradation: Over time, HPLC columns can lose efficiency due to contamination or degradation of the stationary phase. This leads to broader peaks, which increases the likelihood of peak overlap.
Troubleshooting Guide for Co-elution Issues
This guide provides a systematic approach to resolving co-elution problems during Losartan impurity analysis.
Q4: My chromatogram shows a shoulder on the main Losartan peak or two unresolved impurity peaks. What is the first step?
A: The initial step is to confirm that the issue is not related to the system's physical condition. Poor peak shape can be caused by issues other than co-elution.
Troubleshooting Workflow for Co-elution
Caption: A systematic workflow for troubleshooting HPLC co-elution issues.
Q5: How do I modify the mobile phase to improve separation?
A: Modifying the mobile phase is often the most effective way to influence selectivity.
-
Adjust pH: For ionizable compounds like Losartan, a small change in mobile phase pH can significantly alter retention times and potentially resolve co-eluting peaks. The pH should be adjusted to a value where the analytes have different charge states.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of the two. Different organic solvents interact differently with the analyte and stationary phase, which can alter selectivity.
-
Modify Buffer Concentration: Increasing the ionic strength of the buffer can sometimes improve peak shape for basic compounds and may help in resolving closely eluting peaks.
Q6: The co-eluting peaks are still not resolved after mobile phase adjustments. What next?
A: If mobile phase optimization is insufficient, consider changing other method parameters.
-
Modify the Gradient: A shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) increases the run time but gives analytes more time to interact with the stationary phase, which can improve resolution.
-
Change the Column: This is a significant but powerful step.
-
Different Stationary Phase: If you are using a standard C18 column, switching to a C8, Phenyl-Hexyl, or a polar-embedded phase column can provide a different selectivity and resolve the peaks.
-
Smaller Particle Size: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm column (UHPLC) will increase column efficiency, leading to narrower peaks and better resolution.
-
-
Adjust Temperature: Lowering or raising the column temperature can affect selectivity. A good starting point is to test temperatures at 10°C intervals (e.g., 25°C, 35°C, 45°C).
Experimental Protocols and Data
Representative HPLC Method for Losartan and Its Impurities
This protocol is based on a validated gradient HPLC method developed for the simultaneous determination of Losartan and eleven of its related impurities and degradation products.[6][7]
1. Chromatographic Conditions:
| Parameter | Specification |
|---|---|
| Column | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm)[6][7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[6][7] |
| Mobile Phase B | Acetonitrile[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection | UV at 220 nm[6][7] |
| Column Temperature | 35°C[6][7] |
| Injection Volume | 20 µL |
2. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 32 | 65 | 35 |
| 36 | 65 | 35 |
| 42 | 90 | 10 |
3. Sample Preparation (for Tablets):
-
Weigh and crush 20 Losartan potassium tablets to obtain a fine, uniform powder.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Losartan potassium and transfer it to a 100 mL volumetric flask.
-
Add a suitable amount of methanol, sonicate to dissolve, and then dilute to volume with methanol to achieve a final concentration of 0.50 mg/mL.[7]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Comparison of Published HPLC Methods
The following table summarizes parameters from different published methods, which can be used as starting points for method development or troubleshooting.
| Parameter | Method 1[7] | Method 2[9] | Method 3[10] |
| Column | ODS-C18 (250x4.6mm, 5µm) | RP-C18 | Shimadzu CLC-C8 |
| Mobile Phase | 0.1% H₃PO₄ in Water / ACN | 0.02M Ammonium Acetate (pH 7.2) / Ethanol | 0.5% Triethylamine (pH 2.4) / ACN |
| Elution Mode | Gradient | Gradient | Isocratic (60:40) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not Specified |
| Detection (UV) | 220 nm | 230 nm | 225 nm |
| Temperature | 35°C | 40°C | Not Specified |
Logical Relationship of Losartan and Its Products
The following diagram illustrates how various impurities and degradation products originate from the Losartan drug substance.
Caption: Relationship between Losartan API and the formation of its impurities.
References
- 1. simzel.com [simzel.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Losartan EP Impurity M | 230971-72-9 | SynZeal [synzeal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. latamjpharm.org [latamjpharm.org]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Losartan EP Impurity M
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Losartan EP Impurity M.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of Losartan EP Impurity M?
Q2: What are the common causes of matrix effects in the LC-MS/MS analysis of pharmaceutical impurities?
A: Common causes of matrix effects include:
-
Endogenous matrix components: In biological samples, these can include phospholipids, proteins, and salts.[1] For drug substance analysis, they can be residual solvents, reagents, or by-products from the synthesis of Losartan.
-
Exogenous components: These can be introduced during sample preparation, such as anticoagulants, dosing vehicles, or stabilizers.[1]
-
Poor chromatographic separation: If matrix components co-elute with Losartan EP Impurity M, they can interfere with the ionization process in the mass spectrometer source.[2][6]
-
High analyte concentration: While less common for impurity analysis, high concentrations of the main compound (Losartan) can potentially cause ion suppression for co-eluting impurities.
Q3: How can I qualitatively assess if my analysis of Losartan EP Impurity M is suffering from matrix effects?
A: A widely used qualitative method is the post-column infusion experiment .[6][7] This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Troubleshooting Guides
Problem 1: Poor Signal Intensity and Reduced Sensitivity for Losartan EP Impurity M
Possible Cause: Ion suppression due to co-eluting matrix components.[4]
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will confirm if ion suppression is occurring at the retention time of Losartan EP Impurity M.
-
Optimize Chromatographic Conditions:
-
Modify the gradient elution profile to better separate the impurity from interfering matrix components.[3]
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Consider using a smaller particle size column for improved resolution.
-
-
Enhance Sample Preparation:
Problem 2: Inconsistent and Irreproducible Quantitative Results for Losartan EP Impurity M
Possible Cause: Variable matrix effects between different samples or batches.[6]
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for Losartan EP Impurity M is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8][9]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to normalize the matrix effects between the standards and the unknown samples.[9]
-
Evaluate Different Ionization Sources: If your instrument allows, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects, as APCI is generally less prone to ion suppression.[1][10]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify chromatographic regions where ion suppression or enhancement occurs.
Methodology:
-
Prepare a standard solution of Losartan EP Impurity M at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS/MS system as follows:
-
A T-connector is placed between the analytical column and the mass spectrometer's ion source.
-
The eluent from the LC column flows into one inlet of the T-connector.
-
The standard solution of Losartan EP Impurity M is continuously infused into the other inlet of the T-connector via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Inject a blank matrix sample (e.g., a placebo formulation or a sample matrix without the analyte) onto the LC column.
-
Monitor the signal of Losartan EP Impurity M. A stable baseline signal should be observed. Any deviation (dip or peak) in the baseline indicates a region of ion suppression or enhancement, respectively.[6]
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare two sets of samples:
-
Set A (Analyte in Solvent): Spike a known amount of Losartan EP Impurity M standard into the mobile phase or a clean solvent.
-
Set B (Analyte in Matrix): Extract a blank matrix sample and then spike the same amount of Losartan EP Impurity M standard into the extracted matrix.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Quantitative Data Summary (Hypothetical)
| Sample Set | Analyte | Concentration (ng/mL) | Mean Peak Area (n=3) | Matrix Effect (%) |
| Set A | Losartan EP Impurity M | 10 | 150,000 | - |
| Set B | Losartan EP Impurity M | 10 | 90,000 | 60% (Ion Suppression) |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Post-column infusion experimental setup.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. longdom.org [longdom.org]
- 4. zefsci.com [zefsci.com]
- 5. providiongroup.com [providiongroup.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Losartan and its Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the on-column degradation of Losartan, with a specific focus on minimizing the formation of the Losartan N2-Dimer during HPLC analysis.
Troubleshooting Guide
Issue: Unexpected peak identified as Losartan N2-Dimer in my chromatogram.
If you are observing a significant peak corresponding to the Losartan N2-Dimer, it may be forming on-column during your HPLC analysis. This guide provides a systematic approach to troubleshoot and minimize its formation.
Step 1: Confirm the Identity of the Impurity
Question: How can I confirm that the unexpected peak is indeed the Losartan N2-Dimer?
Answer: The primary method for structural confirmation is mass spectrometry (MS). The Losartan N2-Dimer, also known as N2-Losartanyl-losartan or Losartan Impurity M, has a molecular formula of C44H44Cl2N12O and a molecular weight of approximately 827.8 g/mol .[1][2] Your LC-MS data should correspond to this mass.
Step 2: Investigate and Optimize HPLC Method Parameters
On-column degradation is often influenced by the analytical method parameters. The following steps will guide you through a process of elimination to identify and mitigate the cause of N2-Dimer formation.
Experimental Protocol: Systematic Optimization of HPLC Parameters
-
Mobile Phase pH Adjustment:
-
Rationale: Acidic conditions have been implicated in the dimerization of Losartan.[3] The imidazole ring of Losartan can be protonated at low pH, potentially catalyzing the dimerization reaction.
-
Procedure:
-
Prepare a series of mobile phases with varying pH values. Start with your current mobile phase and prepare additional mobile phases with incrementally higher pH values (e.g., from pH 3.0 to 7.0).
-
Inject the same Losartan sample using each mobile phase, keeping all other HPLC parameters constant.
-
Monitor the peak area of the N2-Dimer at each pH. A decrease in the dimer peak area at higher pH values would suggest that acidic conditions are a contributing factor.
-
-
-
Column Temperature Evaluation:
-
Rationale: Higher temperatures can accelerate chemical reactions, including on-column degradation.
-
Procedure:
-
Systematically lower the column temperature in increments of 5°C (e.g., from 35°C down to 20°C).
-
Inject the Losartan sample at each temperature setting, maintaining all other parameters.
-
Observe the peak area of the N2-Dimer. A reduction in the dimer peak at lower temperatures indicates that the degradation is temperature-dependent.
-
-
-
Evaluation of Stationary Phase Chemistry:
-
Rationale: The stationary phase can influence on-column degradation. Silanol groups on the silica backbone of C18 columns can be acidic and may contribute to the degradation of acid-labile compounds.
-
Procedure:
-
If available, screen different types of HPLC columns. Consider columns with end-capping to minimize the effect of free silanol groups.
-
Alternatively, columns with different stationary phases (e.g., a phenyl-hexyl or a polar-embedded phase) could be tested to see if the interaction with the stationary phase is contributing to the dimer formation.
-
-
The following flowchart illustrates the troubleshooting workflow:
Caption: Troubleshooting workflow for minimizing Losartan N2-Dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the Losartan N2-Dimer?
A1: The Losartan N2-Dimer, also referred to as N2-Losartanyl-losartan, is an impurity formed by the dimerization of two Losartan molecules.[1][2] It is listed as Impurity M in the European Pharmacopoeia (EP) and Impurity E in the United States Pharmacopeia (USP).[2]
Q2: What is the proposed mechanism for the formation of the Losartan N2-Dimer?
A2: The precise on-column formation mechanism is not extensively documented in the available literature. However, based on its chemical structure, the N2-Dimer is formed through a linkage between the nitrogen at the 2-position of the tetrazole ring of one Losartan molecule and the butyl chain of a second Losartan molecule, displacing the hydroxyl group. This reaction is likely facilitated by acidic conditions, which can protonate the imidazole and tetrazole moieties, making the molecule more susceptible to nucleophilic attack.
The proposed formation pathway is as follows:
Caption: Proposed pathway for the formation of Losartan N2-Dimer.
Q3: How do different HPLC parameters affect the formation of the Losartan N2-Dimer?
A3: Several HPLC parameters can influence the on-column formation of the N2-Dimer. The following table summarizes the likely impact of these parameters.
| Parameter | Potential Impact on N2-Dimer Formation | Recommendation for Minimization |
| Mobile Phase pH | Acidic pH (e.g., < 4) may promote dimerization. | Increase mobile phase pH to be closer to neutral (pH 6-7). |
| Column Temperature | Higher temperatures can increase the rate of degradation. | Maintain a lower, controlled column temperature (e.g., 20-25°C). |
| Stationary Phase | Active silanol groups on the column can act as acidic sites. | Use an end-capped C18 column or consider alternative stationary phases. |
| Flow Rate | A slower flow rate increases the residence time on the column, potentially allowing more time for degradation. | Use an optimal flow rate that provides good separation without excessively long run times. |
| Sample Diluent | An acidic sample diluent can contribute to degradation before and during injection. | Ensure the sample diluent is neutral or matches the mobile phase pH. |
Q4: Are there any established HPLC methods that are known to minimize Losartan N2-Dimer formation?
A4: While many HPLC methods for Losartan analysis have been published, they often have different objectives (e.g., analysis in plasma vs. bulk drug). For impurity profiling, a method that uses a neutral or near-neutral mobile phase pH and a controlled, lower column temperature is generally preferable to minimize the formation of acid-catalyzed degradation products like the N2-Dimer. For example, methods utilizing phosphate buffers at pH values between 6.0 and 7.2 have been reported for the analysis of Losartan and its impurities.[4] It is recommended to start with such conditions and optimize from there.
References
Addressing poor resolution between Losartan and its dimers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor resolution between Losartan and its dimeric impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common dimeric impurities of Losartan?
A1: Losartan can form several dimeric impurities, which are often process-related or arise from degradation. The most commonly cited dimers are the 1H-dimer and 2H-dimer, which are positional isomers.[1][2] These dimers have the same molecular weight but differ in the linkage position on the tetrazole ring.[3][4] Other related substances and degradation products may also be present and can co-elute, complicating the separation.[5][6]
Q2: Why is it challenging to achieve good resolution between Losartan and its dimers?
A2: The primary challenge stems from the structural similarity between Losartan and its dimers. As isomers, they often have very similar physicochemical properties, leading to close elution times in reversed-phase HPLC.[7] Achieving baseline separation requires a highly selective and efficient chromatographic method.
Q3: What type of HPLC column is recommended for this separation?
A3: A C18 column is the most frequently recommended stationary phase for the analysis of Losartan and its impurities.[5][8] Specifically, an ACCHROM ODS-C18 column (250 mm x 4.6 mm, 5 µm) has been shown to provide optimum separation.[5][6] The USP monograph for Losartan Potassium Tablets also specifies a 3.9-mm × 15-cm; 5-µm packing L7 column, which corresponds to a C18 stationary phase.[1]
Q4: What mobile phase composition is effective for separating Losartan and its dimers?
A4: A gradient elution using a mixture of an acidic aqueous phase and an organic solvent is typically employed. A common mobile phase consists of acetonitrile and 0.1% phosphoric acid in water.[5][6] The USP method utilizes a buffer of monobasic potassium phosphate and dibasic sodium phosphate (pH ~7.0) mixed with acetonitrile in a gradient program.[1] The choice of mobile phase and gradient profile is critical for achieving the desired resolution.
Troubleshooting Guide for Poor Resolution
This guide provides a systematic approach to troubleshoot and resolve issues of poor resolution between Losartan and its dimers.
Diagram: Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Step 1: My peaks for Losartan and a dimer are merged. What should I check first?
Before modifying the method, verify the overall health of your HPLC system.
-
System Suitability Parameters: Check the system suitability parameters from your last successful run or as specified in the official monograph. The USP specifies a resolution of not less than 2.0 between the 1H-dimer and 2H-dimer peaks.[1] Also, evaluate the tailing factor (should be ≤ 2.0) and column efficiency (theoretical plates, should be ≥ 3000).[1]
-
Column Condition: An old or contaminated column is a common cause of resolution loss. Consider flushing the column or replacing it if performance has degraded over time.[9][10]
-
Mobile Phase Preparation: Ensure the mobile phase is correctly prepared, fresh, and properly degassed. Inconsistent mobile phase composition can lead to retention time shifts and poor resolution.[11]
Step 2: My system seems to be working correctly, but the resolution is still poor. What method parameters can I adjust?
If the system is functioning as expected, the next step is to optimize the chromatographic method.
-
Gradient Profile: For gradient elution, a shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) can increase the separation between closely eluting peaks.
-
Mobile Phase pH: Small adjustments to the pH of the aqueous portion of the mobile phase can alter the ionization state of Losartan and its dimers, potentially improving selectivity. A change of as little as 0.1 pH units can significantly impact retention.[11]
-
Organic Solvent: While acetonitrile is commonly used, switching to or trying a different organic solvent like methanol can alter the selectivity of the separation.
-
Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution, but it may also decrease retention times. The USP method specifies a column temperature of 35 °C.[6]
Step 3: I've tried adjusting the method, but I'm still not seeing improvement. What else could be the problem?
If method optimization doesn't resolve the issue, consider potential hardware problems.
-
Injector Issues: A worn injector seal or a partially blocked sample loop can lead to peak broadening and splitting, which can be mistaken for poor resolution.[10]
-
Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and reduce resolution. Ensure that the system is optimized for minimal extra-column volume.
-
Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Experimental Protocols and Data
Diagram: Typical HPLC System Configuration
Caption: A schematic of a standard HPLC system for pharmaceutical analysis.
The following table summarizes successful chromatographic conditions reported for the separation of Losartan and its impurities.
| Parameter | Method 1 (Research)[5][6] | Method 2 (USP)[1] |
| Column | ACCHROM ODS-C18 (250 mm x 4.6 mm, 5 µm) | L7 (C18), 3.9-mm × 15-cm; 5-µm packing |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acetonitrile and Buffer (15:85) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Buffer | N/A | 1.25 mg/mL KH2PO4 + 1.5 mg/mL Na2HPO4 |
| Gradient Program | Gradient | Gradient (specific details in monograph) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | Not specified (often near ambient) |
| Detection | UV at 220 nm | UV at 250 nm |
| Injection Vol. | Not specified | 10 µL |
Detailed Experimental Protocol (Based on Method 1)
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Program the gradient elution according to the validated method.
-
Maintain the column temperature at 35 °C.
-
Set the UV detector to a wavelength of 220 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Losartan sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve the desired concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and standard solutions.
-
Integrate the resulting chromatogram and evaluate the resolution between Losartan and its dimeric impurity peaks.
-
References
- 1. uspnf.com [uspnf.com]
- 2. Losartan potassium Impurity 2H dimer - Analytica Chemie [analyticachemie.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Simultaneous Analysis of Losartan Potassium and its Related Impur...: Ingenta Connect [ingentaconnect.com]
- 7. [Isolation and purification of the process impurity in losartan by reversed-phase column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. eclass.uoa.gr [eclass.uoa.gr]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Losartan Impurity Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists and researchers encountering issues during the validation of analytical methods for Losartan impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Losartan?
A1: Losartan impurities can originate from the manufacturing process or degradation. Process-related impurities can include starting materials and intermediates, while degradation products may form under stress conditions like exposure to acid, base, or oxidation.[1][2][3] Notably, there have been global recalls of Losartan due to the presence of carcinogenic nitrosamine impurities, making their detection critical.[4]
Q2: Which analytical technique is most suitable for Losartan impurity analysis?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for quantifying Losartan and its impurities.[1][4][5][6] For enhanced sensitivity and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4]
Q3: What are the critical parameters for validating a Losartan impurity method?
A3: According to ICH guidelines, the validation of an impurity method requires assessment of specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9]
Q4: My Losartan peak is showing poor tailing. What could be the cause?
A4: Poor peak tailing for Losartan, which is an acidic compound, can often be attributed to strong interactions with residual silanols on the HPLC column. To mitigate this, ensure the pH of your mobile phase is appropriately controlled. Using a buffer and ensuring the column is well-conditioned are crucial steps. You may also consider using a column with end-capping to reduce silanol activity.
Q5: I am not able to separate a known impurity from the main Losartan peak. What should I do?
A5: Co-elution of an impurity with the main active pharmaceutical ingredient (API) peak is a common challenge.[9] To improve resolution, you can try optimizing the mobile phase composition, such as changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH.[10] A gradient elution method is often more effective than an isocratic one for separating multiple impurities with different polarities.[1] You could also evaluate a different column chemistry (e.g., a phenyl or cyano column instead of a C18).
Troubleshooting Guide
This guide addresses specific issues that may arise during the validation of a Losartan impurity method.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate mobile phase pH or composition. | Optimize the mobile phase pH to control the ionization of Losartan and its impurities. Experiment with different organic modifiers (acetonitrile, methanol) and their ratios. Consider using a gradient elution program.[1][10] |
| Unsuitable column chemistry. | Screen different column stationary phases (e.g., C8, Phenyl, Cyano) to find one with better selectivity for your specific impurities.[10] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or column temperature. | Ensure the mobile phase is prepared consistently and is adequately degassed. Use a column oven to maintain a stable temperature.[11] |
| Column degradation. | Check the column performance using a standard. If performance has deteriorated, wash the column according to the manufacturer's instructions or replace it. | |
| Low Sensitivity/Poor Signal-to-Noise | Suboptimal detection wavelength. | While 254 nm is a common wavelength, some impurities may have better absorbance at lower wavelengths like 220 nm or 237 nm.[1][12][13] Evaluate the UV spectra of your impurities of interest to select the optimal wavelength. |
| Contaminated mobile phase or system. | Use high-purity HPLC grade solvents and reagents. Flush the HPLC system thoroughly to remove any contaminants. | |
| Inaccurate Quantification | Non-linearity in the calibration curve. | Ensure the calibration curve is prepared with a sufficient number of points within the expected concentration range of the impurities. Check for detector saturation at high concentrations. |
| Poor sample preparation. | Optimize the sample extraction procedure to ensure complete recovery of all impurities. Use a validated sample preparation method.[9] | |
| Appearance of New/Unexpected Peaks | Sample degradation. | Investigate the stability of Losartan and its impurities in the chosen diluent. Prepare samples fresh and store them appropriately before analysis.[5] |
| System carryover. | Implement a robust needle and injector wash procedure between injections to prevent carryover from previous samples. |
Experimental Protocols
Below are examples of typical HPLC parameters used for Losartan impurity analysis. These should be considered as a starting point and may require optimization for your specific application.
Table 1: Example HPLC Method Parameters for Losartan Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] | C8 (e.g., 150 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[1] | 0.02 M Ammonium Acetate, pH 7.2[7] |
| Mobile Phase B | Acetonitrile[1] | Ethanol[7] |
| Elution Mode | Gradient[1] | Gradient[7] |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[7] |
| Column Temperature | 35 °C[1] | 40 °C[7] |
| Detection Wavelength | 220 nm[1] | 230 nm[7] |
| Injection Volume | 20 µL | 20 µL[7] |
Table 2: Typical System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0[14] |
| Theoretical Plates | > 2000 |
| Resolution between critical pairs | > 1.5 |
| %RSD for replicate injections | ≤ 2.0%[14] |
Visualizations
Logical Relationship of Losartan and Its Impurities
Caption: Relationship between Losartan API and potential impurities.
General Workflow for Impurity Method Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Isolation and purification of the process impurity in losartan by reversed-phase column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalwjarr.com [journalwjarr.com]
- 5. latamjpharm.org [latamjpharm.org]
- 6. Analysis of binary mixtures of losartan potassium and hydrochlorothiazide by using high performance liquid chromatography, ratio derivative spectrophotometric and compensation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijnrd.org [ijnrd.org]
- 12. ijpsr.com [ijpsr.com]
- 13. Losartan Potassiun Tablets USP Monograph Test 1 - Chromatography Forum [chromforum.org]
- 14. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Optimization of Gradient Elution for Separating Losartan Impurities
Welcome to the technical support center for the analytical separation of Losartan and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their gradient elution HPLC methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a gradient HPLC method to separate Losartan and its impurities?
A1: A good starting point for developing a separation method is to use a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid or 0.02 M ammonium acetate) and an organic modifier like acetonitrile or methanol. A linear gradient from a lower to a higher organic phase concentration is typically employed.[1][2][3]
Q2: Which impurities of Losartan should I be most concerned about?
A2: Several process-related impurities and degradation products of Losartan have been identified. Common impurities include Impurity B, C, D, E, F, G, I, and degradation products J, K, L, and M.[1][2] In recent years, there has also been a focus on detecting nitrosamine impurities, such as N-nitrosodiethylamine (NDEA).[3]
Q3: What detection wavelength is recommended for the analysis of Losartan and its impurities?
A3: A UV detection wavelength of around 220 nm or 230 nm is commonly used for the simultaneous determination of Losartan and its impurities.[1][2][3] However, the optimal wavelength may vary depending on the specific impurities being targeted.
Troubleshooting Guide
Poor Peak Resolution
Problem: Co-elution or poor separation between Losartan and its impurity peaks.
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition:
-
Suboptimal Gradient Profile:
-
Solution 1: Start with a shallow "scouting" gradient (e.g., 5-95% organic phase over a longer time) to determine the elution range of the impurities.[6][7]
-
Solution 2: Introduce an isocratic hold at a specific mobile phase composition to improve the separation of closely eluting peaks.[6]
-
Solution 3: Employ a segmented gradient with different slopes to target specific regions of the chromatogram where peaks are poorly resolved.
-
-
Incorrect Column Chemistry:
-
Solution: If optimizing the mobile phase and gradient doesn't yield satisfactory results, consider a column with a different stationary phase (e.g., a different C18 phase from another manufacturer or a phenyl-hexyl column) to alter the selectivity.
-
Peak Tailing
Problem: Asymmetrical peaks with a "tail," leading to poor integration and reduced accuracy.
Possible Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution 1: Reduce the pH of the mobile phase to suppress the ionization of residual silanol groups on the silica-based column packing.[8]
-
Solution 2: Add a small amount of a competing base, like triethylamine, to the mobile phase to mask the active silanol sites.
-
-
Column Overload:
-
Solution: Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion.
-
-
Column Degradation:
-
Solution: If peak tailing develops over time, the column may be degrading. Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of the analytical column.[4]
-
Inconsistent Retention Times
Problem: Retention times for Losartan and its impurities shift between injections or batches.
Possible Causes & Solutions:
-
Inadequate Column Equilibration:
-
Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column.[9]
-
-
Mobile Phase Preparation Issues:
-
Solution: Prepare fresh mobile phase for each analysis. Inconsistencies in pH or composition can lead to retention time variability. Ensure thorough mixing and degassing of the mobile phase components.[10]
-
-
Pump Performance:
-
Solution: Fluctuations in pump pressure can indicate issues with the HPLC system's pump, such as leaks or worn seals, which can affect the mobile phase composition being delivered to the column.[11]
-
Experimental Protocols
Sample Preparation
-
Tablet Sample Preparation:
-
Weigh and finely powder a representative number of Losartan tablets (e.g., 10 tablets).[3]
-
Accurately weigh a portion of the powder equivalent to a single tablet dose and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., methanol or a mixture of mobile phase components) and sonicate for approximately 10 minutes to ensure complete dissolution.[1][3]
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the Losartan potassium reference standard and each impurity standard in the diluent to prepare individual stock solutions.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
-
Chromatographic Conditions
The following tables summarize typical chromatographic parameters for the separation of Losartan and its impurities. These should be considered as starting points for method development and optimization.
Table 1: Example HPLC System Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Software | Empower 2 or equivalent |
Table 2: Example Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | ACCHROM ODS-C18 (250 mm x 4.6 mm, 5 µm)[1] | Zorbax RR StableBond C18 (100 mm x 3.0 mm, 3.5 µm)[12] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[1] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile |
| Gradient Program | Example: 0-10 min, 20-80% B; 10-15 min, 80% B; 15.1-20 min, 20% B | Example: 0-15 min, 10-90% B; 15.1-20 min, 10% B |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[3] |
| Column Temperature | 35 °C[1] | 40 °C[3] |
| Detection Wavelength | 220 nm[1] | 230 nm[3] |
| Injection Volume | 10 µL | 20 µL[3] |
Visualizations
Caption: A generalized workflow for the analysis of Losartan impurities.
Caption: A troubleshooting decision tree for common HPLC issues.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. mastelf.com [mastelf.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. immun.lth.se [immun.lth.se]
- 11. lcms.cz [lcms.cz]
- 12. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Losartan USP Related Compound E reference standards. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Losartan USP Related Compound E and what is its intended use?
Losartan Related Compound E is a specified impurity of Losartan, an angiotensin II receptor antagonist used to treat hypertension.[1] The United States Pharmacopeia (USP) reference standard for this compound is intended for use in quality control tests and assays to ensure the purity and quality of Losartan drug substances and products.
Q2: What are the recommended storage conditions for Losartan USP Related Compound E reference standards?
To maintain its stability and integrity, the Losartan USP Related Compound E reference standard should be stored in a refrigerator at 2-8°C. It is supplied as a neat (pure) material.
Q3: What are the known stability issues associated with Losartan and its related compounds?
Forced degradation studies on Losartan potassium have shown that it is susceptible to degradation under certain conditions. While specific stability data for Compound E is not extensively published, the stability of the parent compound provides valuable insights. Losartan has been found to be:
-
Sensitive to Oxidative Stress: Significant degradation occurs in the presence of oxidizing agents like hydrogen peroxide (H2O2).[2][3]
-
Relatively Stable to Acid and Base: Degradation in the presence of 0.1 M HCl and 0.1 M NaOH is generally less than 1% after 7 days at room temperature.[2][3]
-
Sensitive to Moisture: Studies on Losartan combination tablets have indicated sensitivity to moisture.[4]
-
Affected by Light: Photodegradation can occur, leading to the formation of various degradation products.[4]
It is reasonable to infer that Losartan Related Compound E may exhibit similar sensitivities.
Q4: What are the potential degradation pathways for Losartan and its related compounds?
Degradation of Losartan can occur through several pathways, including:
-
Oxidation: The primary alcohol group can be oxidized.[3]
-
Hydrolysis: Though less significant, hydrolysis can occur under acidic or basic conditions.
-
Photodegradation: Exposure to UV light can lead to the formation of various photoproducts.[4]
Researchers should be aware of these potential degradation pathways when handling and analyzing Losartan USP Related Compound E.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the analysis of Losartan USP Related Compound E.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in the chromatogram | 1. Degradation of the reference standard. 2. Contamination of the mobile phase or sample solvent. 3. Carryover from previous injections. | 1. Prepare a fresh solution of the reference standard. Ensure proper storage of the stock material. 2. Prepare fresh mobile phase and sample solvent. Filter all solutions.[5] 3. Implement a robust needle wash procedure in the autosampler. Inject a blank solvent to check for carryover. |
| Inconsistent peak areas or retention times | 1. Instability of the reference standard solution. 2. Fluctuations in column temperature. 3. Inconsistent mobile phase composition. 4. Worn pump seals or injector rotor seal. | 1. Prepare fresh standard solutions daily. Protect solutions from light and store at recommended temperatures when not in use. 2. Use a column oven to maintain a consistent temperature.[6] 3. Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase before use.[5] 4. Perform routine maintenance on the HPLC system, including replacing worn seals.[5] |
| Peak tailing | 1. Interaction of the analyte with active sites on the column. 2. Column overload. 3. Use of an inappropriate mobile phase pH. | 1. Use a high-purity silica column. Consider adding a competing base to the mobile phase if analyzing basic compounds.[7] 2. Reduce the injection volume or the concentration of the sample.[7] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[7] |
| No peak or very small peak observed | 1. Incorrect wavelength setting on the UV detector. 2. Complete degradation of the reference standard. 3. Sample preparation error. | 1. Verify the UV detection wavelength is appropriate for Losartan Related Compound E. A common wavelength for Losartan and its impurities is around 220 nm.[8] 2. Prepare a fresh standard solution from the original reference material. 3. Carefully review and repeat the sample preparation procedure. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of Losartan and its related compounds.
Protocol 1: HPLC Method for the Analysis of Losartan and its Impurities
This protocol is based on a validated gradient HPLC method for the simultaneous determination of Losartan and its related impurities.[8]
-
Chromatographic System:
-
Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 80 20 25 40 60 35 40 60 36 80 20 | 45 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of Losartan USP Related Compound E reference standard.
-
Dissolve in methanol to obtain a known concentration (e.g., 10 µg/mL).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the solution protected from light and at 2-8°C when not in use.
-
-
Sample Preparation (for drug substance analysis):
-
Accurately weigh about 25 mg of the Losartan drug substance.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of Losartan Related Compound E.
-
Acid Degradation:
-
Dissolve a known amount of the compound in 0.1 M HCl.
-
Keep the solution at room temperature for a specified period (e.g., 24, 48, 72 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration and analyze by HPLC.
-
-
Base Degradation:
-
Dissolve a known amount of the compound in 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve a known amount of the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
Dilute with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid reference standard in an oven at a specified temperature (e.g., 60°C) for a defined period.
-
Dissolve the heat-stressed solid in the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a defined period.
-
Analyze the solution by HPLC.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the stability and analysis of Losartan USP Related Compound E.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. hplc.eu [hplc.eu]
- 8. ingentaconnect.com [ingentaconnect.com]
Overcoming challenges in the synthesis of Losartan EP Impurity M
Welcome to the technical support center for the synthesis of Losartan EP Impurity M. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this impurity.
Frequently Asked Questions (FAQs)
Q1: What is Losartan EP Impurity M?
A1: Losartan EP Impurity M is a process-related impurity of Losartan, an angiotensin II receptor antagonist. It is a dimer of Losartan, also known by synonyms such as Losartan USP Related Compound E, N2-Dimer, and N2-Losartanyl Losartan[1]. Its chemical name is [2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol[1].
Q2: What is the molecular formula and weight of Losartan EP Impurity M?
A2: The molecular formula of Losartan EP Impurity M is C44H44Cl2N12O, and its molecular weight is approximately 827.81 g/mol [2][3].
Q3: Under what conditions does Losartan EP Impurity M typically form?
A3: Losartan EP Impurity M, a dimeric impurity, is primarily formed under acidic conditions[4][5]. This often occurs during the synthesis of Losartan, particularly in steps involving acid-catalyzed reactions such as the deprotection of trityl losartan[4]. The impurity can be found in Losartan crude batches at levels of approximately 2-4%[6].
Q4: Why is it important to control the levels of Losartan EP Impurity M?
A4: Controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Regulatory agencies have stringent requirements for the identification, characterization, and quantification of impurities.
Q5: What analytical techniques are used to identify and quantify Losartan EP Impurity M?
A5: The most common analytical techniques include High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Mass Spectrometry (MS) for identification by mass[6][7][8]. Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation[6][7]. Suppliers of the reference standard typically provide a Certificate of Analysis (CoA) with data from 1H-NMR, Mass Spectrometry, and HPLC[2].
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of Losartan EP Impurity M.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Impurity M | The reaction conditions are not acidic enough to promote dimerization. | To intentionally synthesize Impurity M for use as a reference standard, ensure the reaction medium is sufficiently acidic. The formation is favored at a pH between 1 and 5. Consider using acids like hydrochloric acid or sulfuric acid[4]. |
| Reaction time is too short or the temperature is too low. | Increase the reaction time and/or temperature. A Chinese patent suggests that stirring for 8-20 hours at a temperature between 10-40°C can influence the formation of the dimer[4][5]. | |
| High Levels of Unreacted Losartan | Incomplete dimerization reaction. | Increase the concentration of the acid catalyst or prolong the reaction time to drive the equilibrium towards the dimer. |
| Difficulty in Purifying Impurity M | Co-elution with Losartan or other impurities. | Optimize the preparative HPLC method. Adjust the mobile phase gradient, change the stationary phase, or modify the pH of the mobile phase to improve resolution. A Luna C-18 column with a mobile phase of acetonitrile and trifluoroacetic acid in water has been used for isolation[6]. |
| Low recovery after purification. | Ensure that the collected fractions are properly handled to prevent degradation. Lyophilization of the aqueous layer after solvent evaporation can be an effective method to obtain the pure compound[6]. | |
| Formation of Multiple Dimeric Isomers | The dimerization reaction can result in positional isomers. | This is a known challenge. The two positional dimers can be separated by optimizing the preparative HPLC method. They will likely have slightly different retention times[6]. |
Experimental Protocols
Protocol 1: Synthesis of Losartan EP Impurity M via Acid-Catalyzed Dimerization
This protocol is designed for the intentional generation of Losartan EP Impurity M for use as a reference standard, based on conditions known to promote its formation.
Materials:
-
Losartan condensation product (e.g., Trityl Losartan or crude Losartan)
-
Organic solvent (e.g., Tetrahydrofuran, Isopropanol, Methanol)[4]
-
Acid (e.g., 4mol/L Hydrochloric acid)[4]
-
Base (e.g., Sodium hydroxide solution)
-
Water
Procedure:
-
Dissolve the Losartan condensation product in an organic solvent (e.g., 30g in 100ml of Tetrahydrofuran) in a reaction vessel[4].
-
Cool the mixture to 10-20°C[4].
-
Slowly add the acid to adjust the pH of the system to between 1 and 3[4].
-
Maintain the temperature at approximately 15°C and stir the reaction mixture for 10-15 hours[4]. The progress of the dimerization can be monitored by HPLC.
-
After the reaction, cool the mixture to 10°C and add a base (e.g., NaOH solution) to adjust the pH to 12-13[4].
-
Distill the organic solvent under vacuum[4].
-
Add water to the residue and filter to remove any insoluble material[4].
-
Cool the filtrate to 10-20°C and adjust the pH to 4-5 with acid to precipitate the product, which will be a mixture containing Losartan and its dimeric impurities[4].
-
Filter and dry the precipitate. The crude product can then be purified by preparative HPLC.
Protocol 2: Purification of Losartan EP Impurity M by Preparative HPLC
Materials and Equipment:
-
Crude Losartan containing Impurity M
-
Preparative HPLC system with a UV detector
-
Luna C-18 column (250 x 50 mm i.d., 15 µm particle size) or equivalent[6]
-
Mobile Phase A: Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile[6]
-
Methanol for sample dissolution
Procedure:
-
Dissolve the crude product (approximately 80 mg) in methanol[6].
-
Set up the preparative HPLC system. Use a mobile phase gradient of acetonitrile and trifluoroacetic acid in water. The specific gradient should be optimized to achieve separation of the two dimeric isomers from Losartan.
-
Set the flow rate to approximately 35 mL/min[6].
-
Monitor the eluent at 220 nm[6].
-
Inject the dissolved sample onto the column.
-
Collect the fractions corresponding to the Impurity M peaks. The two positional isomers are expected to elute at retention times of approximately 21.8 and 24.4 minutes under analytical HPLC conditions, which can be used as a guide for collection on the preparative scale[6].
-
Pool the collected fractions containing the desired impurity.
-
Concentrate the pooled fractions under vacuum to remove the acetonitrile.
-
Lyophilize the remaining aqueous layer to obtain the purified Losartan EP Impurity M[6].
-
Confirm the purity of the isolated impurity using analytical HPLC.
Visualizations
References
- 1. Losartan EP Impurity M | 230971-72-9 | SynZeal [synzeal.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Losartan EP Impurity M - Protheragen [protheragen.ai]
- 4. CN108047208A - A kind of method for reducing Losartan dimer impurity - Google Patents [patents.google.com]
- 5. CN108047208B - Method for reducing losartan dimer impurities - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of Analytical Methods for Losartan Impurity 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring the safety and efficacy of therapeutic products. Losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension, can contain several process-related impurities and degradation products. This guide provides a comparative overview of cross-validated analytical methods for the determination of a key impurity, herein referred to as Losartan Impurity 2. The selection of a robust and reliable analytical method is critical for quality control and regulatory compliance.
Comparison of Analytical Methods
Table 1: Performance Characteristics of RP-HPLC Method 1
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 97.00 - 103.00% |
| Precision (% RSD) | < 2.00% |
| Limit of Detection (LOD) | ng/mL level |
| Limit of Quantification (LOQ) | ng/mL level |
Table 2: Performance Characteristics of RP-HPLC Method 2
| Parameter | Result |
| Linearity (r²) | 0.9999 |
| Accuracy (% Recovery) | 100.1 - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and transfer of analytical methods. The following sections outline the experimental protocols for the two compared RP-HPLC methods.
RP-HPLC Method 1: Gradient Elution
This method is designed for the simultaneous determination of Losartan potassium and eleven of its related impurities and degradation products.[2]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B).[2]
-
Gradient Program:
-
0 min: 35% B
-
5 min: 37% B
-
30 min: 74% B
-
31 min: 83% B
-
36 min: 83% B[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 220 nm.[2]
-
Column Temperature: 35°C.[2]
-
Sample Preparation: A portion of powdered tablets equivalent to 50 mg of Losartan potassium is accurately weighed and dissolved in methanol to obtain a final concentration of 0.50 mg/mL.[2]
RP-HPLC Method 2: Isocratic Elution
This method provides a simpler and more rapid analysis for Losartan potassium.[3]
-
Instrumentation: A High-Performance Liquid Chromatography system with a UV detector.
-
Column: Hypersil ODS C18 (150 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of 0.5% Triethylamine solution (pH adjusted to 2.4) and acetonitrile in a 65:35 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 225 nm.[3]
-
Column Temperature: 30°C.[3]
-
Sample Preparation: Not explicitly detailed for impurity analysis, but standard solutions are prepared in the mobile phase.
Visualizing the Cross-Validation Workflow
The process of analytical method cross-validation ensures that a method is robust and transferable between different laboratories or even between different analytical techniques. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
References
Comparative Analysis of Losartan N1-Dimer and N2-Dimer: A Focus on Chemical Properties and Analytical Detection
A comprehensive review of Losartan N1-Dimer and N2-Dimer, identified as process-related impurities in the synthesis of the widely prescribed antihypertensive drug, Losartan. This guide provides a comparative overview of their chemical structures and the analytical methodologies employed for their detection and characterization. It is important to note that while the pharmacology of Losartan is well-established, there is a significant lack of publicly available data on the specific biological activities, efficacy, and safety profiles of its N1 and N2-dimer impurities.
Introduction to Losartan and its Dimeric Impurities
Losartan is a potent and selective angiotensin II receptor antagonist, widely used in the management of hypertension. During its synthesis and storage, various impurities can form, including dimeric adducts. Among these are the Losartan N1-Dimer and N2-Dimer, which are positional isomers formed through the linkage of two Losartan molecules. Regulatory bodies require stringent control over impurity levels in active pharmaceutical ingredients (APIs), making the accurate identification and quantification of these dimers crucial for ensuring the safety and efficacy of Losartan drug products.
Chemical Structure and Properties
The key difference between the Losartan N1-Dimer and N2-Dimer lies in the point of attachment between the two monomeric units. These dimers are also referred to in European Pharmacopoeia (EP) monographs as Losartan EP Impurity L (N1-Dimer) and Losartan EP Impurity M (N2-Dimer).
| Feature | Losartan N1-Dimer (EP Impurity L) | Losartan N2-Dimer (EP Impurity M) |
| Systematic Name | 2-Butyl-1-[[2′-[1-[[2-butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methyl]-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-4-chloro-1H-imidazole-5-methanol[1] | 2-Butyl-1-[[2'-[2-[[2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-4-chloro-1H-imidazole-5-methanol[2] |
| Molecular Formula | C₄₄H₄₄Cl₂N₁₂O[1] | C₄₄H₄₄Cl₂N₁₂O[3] |
| Molecular Weight | 827.81 g/mol [1] | 827.81 g/mol |
| CAS Number | 230971-71-8[1] | 230971-72-9[3] |
Experimental Protocols: Analytical Detection and Characterization
The detection and quantification of Losartan N1 and N2-dimers are primarily achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method employed for impurity profiling of Losartan.
High-Performance Liquid Chromatography (HPLC)
A typical HPLC method for the analysis of Losartan and its impurities involves a reversed-phase column with gradient elution.
-
Objective: To separate and quantify Losartan from its related impurities, including the N1 and N2-dimers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., ACCHROM ODS-C18, 250 mm × 4.6 mm, 5 µm) is commonly used.[4]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[4]
-
Gradient Program: The proportion of the organic solvent is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of 220 nm is often employed.[4]
-
Data Analysis: The retention times and peak areas of the N1 and N2-dimers are compared to those of certified reference standards for identification and quantification.
Mechanism of Action of Losartan (Parent Drug)
While the pharmacological effects of the N1 and N2-dimers are not well-documented, it is essential to understand the mechanism of the parent drug, Losartan, to appreciate the context of its therapeutic action. Losartan exerts its antihypertensive effects by blocking the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).
The RAAS plays a critical role in regulating blood pressure and fluid balance. Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors, leading to a cascade of physiological effects that increase blood pressure. Losartan competitively inhibits this binding, resulting in vasodilation and a reduction in blood pressure.
Below is a diagram illustrating the RAAS pathway and the point of intervention by Losartan.
Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Losartan.
The following diagram outlines a general workflow for the identification and characterization of impurities like the N1 and N2-dimers in a pharmaceutical substance.
Figure 2: General workflow for the identification of impurities in a drug substance.
Conclusion
The Losartan N1 and N2-dimers are recognized as process-related impurities that require careful monitoring in the manufacturing of Losartan. While robust analytical methods exist for their detection and characterization, a notable gap exists in the scientific literature regarding their pharmacological properties. Further research is warranted to elucidate the potential biological effects of these dimeric impurities to fully understand their impact on the safety and therapeutic profile of Losartan. For researchers and drug development professionals, the focus remains on minimizing the formation of these impurities during synthesis and ensuring their levels are well within the stringent limits set by regulatory authorities.
References
Impurity Profiling of Losartan: A Comparative Guide for Researchers
A comprehensive analysis of impurities arising from different synthetic routes for the antihypertensive drug Losartan, providing researchers, scientists, and drug development professionals with a comparative guide to ensure product quality and safety.
Losartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension, can be synthesized through various chemical pathways. Each route, while yielding the desired active pharmaceutical ingredient (API), can also introduce a unique profile of process-related impurities and degradation products. Meticulous impurity profiling is therefore critical to guarantee the safety and efficacy of the final drug product. This guide provides a comparative overview of the impurity profiles associated with two major synthetic routes for Losartan, along with detailed experimental protocols for their analysis.
Comparison of Synthetic Routes and Associated Impurities
The two primary synthetic strategies for Losartan involve a "traditional" pathway based on the alkylation of an imidazole derivative and a more contemporary approach utilizing a Suzuki coupling reaction to construct the core biphenyl structure.
Route 1: The Traditional Alkylation Route
This established method typically involves the reaction of 2-butyl-4-chloro-5-formylimidazole or a similar imidazole derivative with a pre-formed bromomethyl-biphenyl-tetrazole intermediate. While effective, this route is known to generate several process-related impurities.
A significant challenge in this route is the potential for the formation of an unwanted isomeric impurity. This arises from the alkylation reaction and can be difficult to remove through conventional purification methods. The use of specific solvents, such as 1-methyl-2-pyrrolidinone (NMP), has been shown to substantially reduce the formation of this isomeric byproduct, leading to a purer final product.[1]
Other potential impurities associated with this route include unreacted starting materials and byproducts from side reactions. For instance, impurities designated as Imp-A (Isolosartan), Imp-B (biphenyl tetrazole analogue), Imp-C (ester analogue), and Imp-D (o-trityl losartan) have been identified in Losartan synthesized via this pathway, with levels typically ranging from 0.05% to 0.15% as detected by HPLC.[2][3][4]
Route 2: The Suzuki Coupling Route
A more modern and often preferred synthetic strategy employs a Suzuki coupling reaction to form the crucial biphenyl bond. This method offers several advantages, including milder reaction conditions and the potential for a greener synthesis by avoiding some hazardous reagents.[5][6] A key benefit of this route is the potential to circumvent the use of reagents that can lead to the formation of genotoxic impurities like nitrosamines.[5]
The Suzuki coupling approach involves the reaction of an appropriately substituted phenylboronic acid with a suitable aryl halide. While this method can lead to a cleaner product profile, potential impurities can still arise from unreacted starting materials, homocoupling of the reactants, and impurities present in the catalyst. Careful control of the reaction conditions and purification of intermediates are essential to minimize these byproducts.
Genotoxic Impurities of Concern
Regardless of the synthetic route, the potential for the formation of highly potent, mutagenic impurities is a significant concern in the manufacturing of Losartan. These include nitrosamines and azido-impurities.
Nitrosamine Impurities: The discovery of N-nitrosodimethylamine (NDMA) and other nitrosamine impurities in some sartan medications led to widespread recalls and heightened regulatory scrutiny.[7] These impurities can form when certain solvents, reagents, or starting materials containing secondary or tertiary amines are used in the presence of nitrites under acidic conditions.
Azido Impurities: The formation of azido impurities is another critical concern, particularly when sodium azide is used in the synthesis of the tetrazole ring, a key structural feature of Losartan. These impurities are known to be mutagenic and must be strictly controlled to trace levels.
Quantitative Data on Impurity Levels
The following table summarizes common impurities found in Losartan and their typical reporting limits based on various analytical studies. It is important to note that the actual levels of these impurities can vary significantly depending on the specific manufacturing process and the quality control measures implemented.
| Impurity Name/Class | Abbreviation/Type | Typical Reporting Limit | Analytical Method | Reference(s) |
| Isolosartan | Imp-A | 0.05 - 0.15% | HPLC-UV | [2][3][4] |
| Biphenyl tetrazole analogue | Imp-B | 0.05 - 0.15% | HPLC-UV | [2][3][4] |
| Ester analogue | Imp-C | 0.05 - 0.15% | HPLC-UV | [2][3][4] |
| O-trityl losartan | Imp-D | 0.05 - 0.15% | HPLC-UV | [2][3][4] |
| N-Nitrosodimethylamine | NDMA | < 0.64 ppm | HPLC-UV, LC-MS/MS | [8] |
| N-Nitrosodiethylamine | NDEA | < 0.177 ppm | HPLC-UV, LC-MS/MS | [8] |
| Azido Impurities | - | < 0.5 ppm | LC-MS/MS |
Experimental Protocols
Accurate and robust analytical methods are essential for the identification and quantification of impurities in Losartan. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
HPLC-UV Method for Process-Related Impurities
This method is suitable for the simultaneous determination of Losartan and its known process-related impurities.[3][8]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% phosphoric acid in water.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 220 nm.[8]
-
Column Temperature: 35 °C.[8]
-
Sample Preparation: Accurately weigh and dissolve the Losartan sample in methanol to a final concentration of approximately 0.50 mg/mL.[8]
LC-MS/MS Method for Genotoxic Impurities (Nitrosamines)
This highly sensitive method is designed for the trace-level quantification of nitrosamine impurities.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column, such as a Poroshell HPH-C18 (150 × 4.6 mm, 2.7 μm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B).
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Positive ion atmospheric pressure chemical ionization (APCI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each nitrosamine.
-
Sample Preparation: Dissolve a known amount of the Losartan sample in an appropriate solvent and dilute to the desired concentration.
Experimental Workflow for Impurity Profiling
The logical workflow for the comprehensive impurity profiling of a Losartan sample is outlined below. This process ensures the identification and quantification of both known and unknown impurities.
Figure 1. A flowchart illustrating the general workflow for the impurity profiling of Losartan.
Conclusion
The impurity profile of Losartan is intrinsically linked to its synthetic route. While the traditional alkylation route is well-established, it presents challenges related to the formation of isomeric impurities. The Suzuki coupling route offers a potentially cleaner alternative, particularly concerning the avoidance of certain hazardous reagents. Regardless of the primary synthesis method, vigilant control and monitoring for genotoxic impurities such as nitrosamines and azido compounds are paramount. The implementation of robust and validated analytical methods, such as the HPLC-UV and LC-MS/MS protocols detailed in this guide, is essential for ensuring the quality, safety, and regulatory compliance of Losartan products. This comparative guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry to navigate the complexities of Losartan impurity profiling.
References
- 1. WO2010029457A2 - An improved process for preparing losartan potassium - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journalwjarr.com [journalwjarr.com]
- 8. ingentaconnect.com [ingentaconnect.com]
UPLC Outpaces HPLC for Losartan Impurity Analysis: A Comparative Guide
A head-to-head comparison reveals Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed, sensitivity, and resolution over traditional High-Performance Liquid Chromatography (HPLC) for the critical analysis of impurities in the widely used antihypertensive drug, Losartan. This guide provides a detailed comparison of the two techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.
The timely and accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Losartan is paramount for ensuring drug safety and efficacy.[1][2] Regulatory bodies worldwide mandate stringent control over impurity levels.[1][2] While HPLC has long been the workhorse for pharmaceutical analysis, UPLC has emerged as a powerful alternative, promising enhanced performance.[1]
Performance Comparison: UPLC vs. HPLC
UPLC systems utilize columns with sub-2 µm particles, operating at higher pressures than HPLC systems. This fundamental difference leads to significant improvements in chromatographic performance. The primary advantages of UPLC include dramatically reduced analysis times, leading to higher sample throughput, and decreased solvent consumption, which offers both cost and environmental benefits. Furthermore, UPLC typically provides sharper and narrower peaks, resulting in superior resolution and heightened sensitivity for detecting trace-level impurities.
The following table summarizes the key performance differences between UPLC and HPLC for Losartan impurity analysis, based on typical method parameters found in published literature.
| Performance Metric | UPLC | HPLC |
| Analysis Time | < 5 minutes | 20 - 30 minutes |
| Resolution | Enhanced separation of closely eluting impurities | Adequate, but may require longer run times for complex separations |
| Sensitivity (LOD/LOQ) | Lower limits of detection and quantification | Higher limits of detection and quantification |
| Solvent Consumption | Significantly lower | Higher |
| Peak Width | Narrower peaks, leading to better peak capacity | Broader peaks |
| System Backpressure | High (up to 15,000 psi) | Lower (typically < 6,000 psi) |
Experimental Protocols
Below are representative experimental protocols for the analysis of Losartan and its impurities using both UPLC and HPLC.
UPLC Method for Losartan and its Impurities
This method is optimized for rapid analysis and high resolution.
-
Instrumentation: Waters Acquity UPLC system with a PDA detector.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0 min: 95% A, 5% B
-
3 min: 40% A, 60% B
-
4 min: 10% A, 90% B
-
5 min: 95% A, 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve Losartan potassium sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
HPLC Method for Losartan and its Impurities
This method represents a conventional approach to Losartan impurity profiling.[3][4]
-
Instrumentation: Agilent 1200 series HPLC system with a DAD detector.
-
Column: Kromasil 100-5C18, 5 µm, 4.6 x 250 mm.[3]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Program:
-
0 min: 80% A, 20% B
-
15 min: 50% A, 50% B
-
25 min: 20% A, 80% B
-
30 min: 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[3]
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Losartan potassium sample in a 50:50 mixture of mobile phase A and B to a final concentration of 1 mg/mL.[3]
Workflow for Losartan Impurity Analysis
The general workflow for analyzing Losartan impurities using either HPLC or UPLC is outlined in the diagram below. The key difference lies in the chromatographic separation step, where UPLC offers a much faster and more efficient process.
Figure 1. General workflow for Losartan impurity analysis comparing HPLC and UPLC pathways.
Conclusion
For the analysis of impurities in Losartan, UPLC demonstrates clear superiority over traditional HPLC in terms of speed, sensitivity, and resolution. The significant reduction in analysis time and solvent consumption makes UPLC a more cost-effective and environmentally friendly option, while its enhanced separation capabilities ensure more accurate and reliable impurity profiling. While HPLC remains a robust and widely used technique, laboratories looking to improve throughput and achieve higher sensitivity should consider transitioning to UPLC for Losartan impurity analysis. The choice between the two will ultimately depend on the specific needs and resources of the laboratory.
References
Inter-laboratory Validation of Losartan EP Impurity M Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of Losartan EP Impurity M, a critical parameter in ensuring the quality and safety of Losartan potassium drug products. The information presented herein is based on established and validated analytical techniques to assist researchers and quality control professionals in selecting and implementing robust methods for impurity analysis.
Introduction to Losartan EP Impurity M
Losartan EP Impurity M, also known as Losartan N2-Dimer, is a process-related impurity that can form during the synthesis of Losartan.[1] Its chemical name is [2-Butyl-1-[[2′-[2-[[2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol (as per EP).[2] Rigorous control and accurate quantification of this and other impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have set limits for specified and unspecified impurities in Losartan potassium.[3][4]
Comparative Analysis of Analytical Methods
While a direct inter-laboratory study on the quantification of Losartan EP Impurity M is not publicly available, this guide compares two validated High-Performance Liquid Chromatography (HPLC) methods that have demonstrated suitability for the analysis of Losartan and its impurities, including Impurity M.
Method A is a comprehensive gradient HPLC method developed for the simultaneous determination of Losartan and eleven of its related impurities. Method B represents a typical isocratic HPLC method that can be used for the routine analysis of Losartan and its major impurities.
The following tables summarize the key parameters and performance data for each method, providing a basis for comparison.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: Gradient HPLC | Method B: Isocratic HPLC |
| Column | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) | Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Phosphoric Acid in Water | Isocratic elution with Acetonitrile, Methanol, and Triethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 237 nm |
| Column Temperature | 35°C | Not specified |
| Run Time | Not explicitly stated, but sufficient for separation of 11 impurities | Less than 20 minutes |
Table 2: Performance Characteristics for Impurity M Quantification
| Performance Metric | Method A: Gradient HPLC | Method B: Isocratic HPLC |
| Linearity (r) | > 0.9995 | Not specifically reported for Impurity M |
| Recovery | 97.00% - 103.00% | Not specifically reported for Impurity M |
| Limit of Detection (LOD) | ng/mL level | Not specifically reported for Impurity M |
| Limit of Quantification (LOQ) | ng/mL level | Not specifically reported for Impurity M |
| Precision (RSD) | < 2.00% | Not specifically reported for Impurity M |
Experimental Protocols
Method A: Detailed Gradient HPLC Protocol
This method was developed and validated for the simultaneous quantitative determination of Losartan potassium and its eleven related impurities and degradation products.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector.
-
ACCHROM ODS-C18 column (250 mm × 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Purified water.
-
Reference standards for Losartan potassium and its impurities, including Impurity M.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution program should be established to ensure the separation of all eleven impurities. The specific gradient is not detailed in the source but would typically involve increasing the proportion of Mobile Phase B over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: Not specified.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the laboratory-prepared mixture containing Losartan potassium and all eleven impurities in methanol. Further dilutions are made with methanol to achieve the desired concentrations for calibration curves.
-
Test Solution (Tablets): Weigh and finely powder a sufficient number of tablets. Accurately weigh a portion of the powder equivalent to a specified amount of Losartan potassium, transfer to a volumetric flask, dissolve and dilute to volume with a suitable solvent.
Alternative Method B: Isocratic HPLC Protocol
This method is a simpler, isocratic approach suitable for the routine quality control of Losartan potassium.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Inertsil ODS 3V column (250 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Triethylamine (analytical grade).
-
Reference standards for Losartan potassium.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and triethylamine (specific ratios to be optimized).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 237 nm.[5]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Losartan potassium in the mobile phase.
-
Test Solution: Prepare as described in Method A, using the mobile phase as the diluent.
Visualizing the Validation Workflow
The following diagrams illustrate the typical workflows for inter-laboratory validation and the logical process of method validation.
Caption: Workflow for an Inter-laboratory Validation Study.
Caption: Key Parameters for Analytical Method Validation.
References
- 1. Application of advanced high resolution mass spectrometric techniques for the analysis of losartan potassium regarding known and unknown impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losartan EP Impurity M | 230971-72-9 | SynZeal [synzeal.com]
- 3. swissmedic.ch [swissmedic.ch]
- 4. uspnf.com [uspnf.com]
- 5. asianpubs.org [asianpubs.org]
Toxicological Evaluation of Losartan Impurities: A Comparative Guide
A notable data gap exists in the toxicological assessment of dimeric impurities of Losartan, a widely prescribed antihypertensive medication. While the synthesis and characterization of these dimers are documented, publicly available experimental data on their cytotoxic, genotoxic, or in vivo toxic effects are conspicuously absent. This guide provides a comparative overview of the known toxicological profiles of other significant Losartan impurities—specifically nitrosamines and azido compounds—to offer a framework for the risk assessment of pharmaceutical impurities and to highlight the current knowledge gap regarding dimeric structures.
Recent attention on Losartan impurities has been predominantly driven by the discovery of potentially carcinogenic nitrosamines and mutagenic azido compounds in several sartan-containing medications, leading to widespread recalls and heightened regulatory scrutiny.[1][2][3] This has resulted in a substantial body of toxicological data and established regulatory limits for these specific impurities. In contrast, dimeric impurities of Losartan, which are known to form during synthesis and degradation, have not been subject to the same level of toxicological investigation.[4][5]
Comparative Toxicological Data of Known Losartan Impurities
While direct toxicological data for Losartan dimeric impurities are unavailable, a comparative analysis can be made with the well-documented toxicities of nitrosamine and azido impurities.
Nitrosamine Impurities
Nitrosamine impurities, such as N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), N-Nitrosodimethylamine (NDMA), and N-Nitrosodiethylamine (NDEA), have been identified in Losartan drug products.[6] These compounds are classified as probable human carcinogens, and their presence has prompted strict regulatory limits.[1]
| Impurity | Chemical Name | Class | Toxicological Concern | Acceptable Intake (AI) Limit (ng/day) |
| NMBA | N-Nitroso-N-methyl-4-aminobutyric acid | Nitrosamine | Probable human carcinogen | 96 |
| NDMA | N-Nitrosodimethylamine | Nitrosamine | Probable human carcinogen | 96 |
| NDEA | N-Nitrosodiethylamine | Nitrosamine | Probable human carcinogen | 26.5 |
Table 1: Toxicological Profile of Nitrosamine Impurities in Losartan.[7][8]
The US Food and Drug Administration (FDA) has established acceptable intake limits for these impurities to ensure patient safety.[9][10] In situations of drug shortages, the FDA has temporarily allowed higher limits of NMBA in Losartan, based on a risk assessment that concluded a short-term exposure poses no meaningful difference in cancer risk.[9][11]
Azido Impurities
More recently, azido impurities have been detected in sartan medications, including Losartan.[2][12] One such impurity, 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole, has tested positive in a bacterial mutagenicity (Ames) test, indicating its potential to cause genetic mutations.[13]
| Impurity Class | Toxicological Concern | Regulatory Approach |
| Azido Impurities | Mutagenicity (Genotoxicity) | Control at or below the Threshold of Toxicological Concern (TTC) as per ICH M7 guidelines. |
Table 2: Toxicological Profile of Azido Impurities in Losartan.[2][13]
Due to the mutagenic potential, regulatory bodies require that these impurities be controlled at or below the Threshold of Toxicological Concern (TTC), a concept used to define an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects.[2][3]
Characterization of Losartan Dimeric Impurities
Studies have identified and characterized positional dimers of Losartan, which can form through the condensation of two Losartan monomers.[4][5] These impurities have been isolated using techniques like preparative High-Performance Liquid Chromatography (HPLC) and their structures elucidated using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[4] However, these studies did not include a toxicological evaluation of the identified dimers.
Experimental Protocols for Toxicological Evaluation of Pharmaceutical Impurities
In the absence of specific data for Losartan dimers, this section outlines the general experimental protocols that would be employed for their toxicological evaluation.
In Silico Toxicity Prediction
The initial step in assessing the toxicity of an uncharacterized impurity is often through in silico computational models.[14][15] These methods use the chemical structure of the impurity to predict its potential for mutagenicity, carcinogenicity, and other toxicities based on established structure-activity relationships (SAR).[16][17]
Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental in determining the direct effect of a compound on cell viability.
General Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the impurity (e.g., Losartan dimer) and control substances for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[18][19][20]
Genotoxicity Assays
The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.[21][22]
General Protocol for Ames Test:
-
Strain Selection: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Exposure: Expose the bacterial strains to various concentrations of the test impurity, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: Plate the treated bacteria on a histidine-deficient agar medium.
-
Incubation: Incubate the plates for a few days.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[23][24][25]
In Vivo Toxicity Studies
If in silico or in vitro studies indicate potential toxicity, in vivo studies in animal models are conducted to understand the systemic effects of the impurity.[26][27] These studies can range from acute toxicity tests to determine the LD50 to repeated dose toxicity studies (sub-acute, sub-chronic, and chronic) to evaluate the effects of long-term exposure.[28][29]
Visualizing Methodologies and Pathways
To aid in the understanding of the processes involved in toxicological evaluation and the mechanism of action of Losartan, the following diagrams are provided.
Conclusion
The toxicological evaluation of impurities is a critical aspect of drug development and manufacturing to ensure patient safety. While significant efforts have been made to identify, quantify, and control nitrosamine and azido impurities in Losartan, a clear data gap exists for dimeric impurities. The established toxicological profiles of nitrosamines and azido compounds serve as a benchmark for the potential risks associated with impurities and underscore the importance of thorough toxicological assessment. Further research, including in silico predictions and in vitro and in vivo studies, is necessary to elucidate the toxicological profile of Losartan dimeric impurities and to establish safe limits for their presence in the final drug product. This will enable a more comprehensive understanding of the overall safety profile of Losartan and ensure the continued safe and effective use of this important medication.
References
- 1. shimadzu.com [shimadzu.com]
- 2. apibackend-dev.drreddys.com [apibackend-dev.drreddys.com]
- 3. Mutagenic Azido Impurities in Drug Substances: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. brieflands.com [brieflands.com]
- 8. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. To Prevent Losartan Shortages, FDA Allows Higher Impurity Levels | RAPS [raps.org]
- 10. FDA: Some Tainted Losartan Must Remain on US Market to Maintain Adequate Access for Patients | tctmd.com [tctmd.com]
- 11. jwatch.org [jwatch.org]
- 12. Risk of presence of mutagenic azido impurities in sartan active substances with a tetrazole ring - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 13. Risk of the presence of mutagenic azido impurities in losartan active substance - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 14. pozescaf.com [pozescaf.com]
- 15. pozescaf.com [pozescaf.com]
- 16. Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities* (Journal Article) | OSTI.GOV [osti.gov]
- 17. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. dojindo.com [dojindo.com]
- 21. biotoxicity.com [biotoxicity.com]
- 22. Ames test - Wikipedia [en.wikipedia.org]
- 23. inotiv.com [inotiv.com]
- 24. researchgate.net [researchgate.net]
- 25. ema.europa.eu [ema.europa.eu]
- 26. researchgate.net [researchgate.net]
- 27. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 28. google.com [google.com]
- 29. Impurity Qualification Studies – Vimta Labs [vimta.com]
Benchmarking of different C18 columns for Losartan impurity separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of impurities in active pharmaceutical ingredients (APIs) like Losartan are critical for ensuring drug safety and efficacy. The choice of a High-Performance Liquid Chromatography (HPLC) column is paramount in developing a robust and reliable analytical method. This guide provides a comparative overview of various C18 columns used for the separation of Losartan and its impurities, with supporting data from published studies.
Experimental Workflow for Losartan Impurity Analysis
The general workflow for analyzing Losartan and its impurities using HPLC is depicted below. This process begins with sample preparation, followed by chromatographic separation and data analysis to identify and quantify any impurities present.
Caption: General Experimental Workflow for Losartan Impurity Analysis.
Comparison of C18 Columns for Losartan Impurity Separation
The following tables summarize the experimental conditions and performance of different C18 columns as reported in various studies. This data allows for a comparative assessment of their suitability for separating Losartan from its related substances.
Table 1: Chromatographic Conditions
| Column Brand & Type | Dimensions | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection Wavelength (nm) |
| ACCHROM ODS-C18 [1][2] | 250 mm x 4.6 mm, 5 µm | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Gradient | 1.0 | 220 |
| Agilent Zorbax Eclipse XDB C18 [3] | 150 mm x 4.6 mm, 5 µm | 0.1% v/v Orthophosphoric Acid : Acetonitrile (55:45, v/v) | Isocratic | 1.0 | 225 |
| Hypersil BDS C18 [4] | 250 mm x 4.6 mm, 5 µm | Ammonium Dihydrogen Phosphate Buffer (pH 3.0) : Acetonitrile (65:35, v/v) | Isocratic | 1.5 | 254 |
| Kromasil 100-5C18 [5] | 250 mm x 4.6 mm, 5 µm | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Gradient | Not Specified | 220 |
| Zorbax RR StableBond C18 [6][7] | 100 mm x 3.0 mm, 3.5 µm | Gradient Elution | Gradient | Not Specified | Not Specified (MS Detection) |
| Atlantis Premier BEH C18 AX [8] | Not Specified | Not Specified (for nitrosamine impurities) | Not Specified | Not Specified | Not Specified (MS Detection) |
| Nucleodur MN-C18 [9][10] | 250 mm x 4.6 mm, 5 µm | 0.02 M Phosphate Buffer (pH 4.0) : Acetonitrile (55:45, v/v) | Isocratic | 1.0 | Excitation: 245 nm, Emission: 400 nm (Losartan) & 440 nm (Amlodipine) |
| Phenomenex, Inertsil ODS, YMC C18 [11] | Not Specified | Methanol : Acetonitrile (50:50, v/v), pH 3.0 | Isocratic | 1.0 | 208 |
| Conventional RP-C18 [12] | 75 mm x 4.6 mm, 3.5 µm | A: 0.02 M Ammonium Acetate (pH 7.2)B: Ethanol | Gradient | 0.8 | 230 |
Table 2: Performance Data
| Column Brand & Type | Key Performance Metrics |
| ACCHROM ODS-C18 [1][2] | Good separation of Losartan and eleven related impurities and degradation products. Linear regression (r) > 0.9995. Average recovery rates between 97.00-103.00%. |
| Agilent Zorbax Eclipse XDB C18 [3] | Retention time for Losartan was about 2.6 minutes. The method was validated for precision, linearity, specificity, accuracy, and ruggedness. |
| Hypersil BDS C18 [4] | Tailing factor for the analyte peak was not more than 3.0. Relative standard deviation of replicate injections was not more than 2%. Good recoveries ranging from 98.9% to 101.5%. |
| Kromasil 100-5C18 [5] | Successfully used for the analysis and isolation of two process-related impurities in Losartan drug substance. |
| Zorbax RR StableBond C18 [6][7] | Enabled the separation and subsequent identification of known and unknown impurities, including N-methyl-2-pyrrolidone (NMP), using high-resolution mass spectrometry. |
| Atlantis Premier BEH C18 AX [8] | Demonstrated excellent performance in retaining highly polar nitrosamine impurities like NDMA, which can be challenging for standard C18 columns. Achieved a limit of quantitation (LOQ) of 0.5 ng/mL for nitrosamine impurities. |
| Nucleodur MN-C18 [9][10] | Achieved successful simultaneous determination of Losartan and Amlodipine with good sensitivity. |
| Phenomenex, Inertsil ODS, YMC C18 [11] | Among the evaluated columns, a C18 column was found to be ideal, providing good peak shape and resolution. The retention time for Losartan was approximately 3.0 minutes. |
| Conventional RP-C18 [12] | A green HPLC method was developed for the determination of NDEA impurity in Losartan and Valsartan. Limits of detection and quantification for NDEA were 0.2 and 0.5 µg/mL, respectively. |
Detailed Experimental Protocols
Below are detailed methodologies from selected studies to provide a deeper understanding of the experimental setups.
Method 1: ACCHROM ODS-C18 for Comprehensive Impurity Profiling[1][2]
-
Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A gradient elution program was utilized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 220 nm
-
Key Application: This method was developed for the simultaneous quantitative determination of Losartan potassium and eleven of its related impurities and degradation products in a tablet formulation.
Method 2: Agilent Zorbax Eclipse XDB C18 for Rapid Analysis[3]
-
Column: Agilent, Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1% v/v orthophosphoric acid and acetonitrile (55:45, v/v)
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Key Application: This simple and rapid isocratic method was developed for the estimation of Losartan potassium in dissolution samples of immediate and sustained-release tablets.
Method 3: Hypersil BDS C18 for Assay and Stability Studies[4]
-
Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of ammonium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (65:35, v/v)
-
Elution: Isocratic
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 254 nm
-
Key Application: This method was validated for the assay of Losartan Potassium tablets and to evaluate the stability of the drug substance after stress testing.
Conclusion
The selection of an appropriate C18 column for Losartan impurity separation is dependent on the specific analytical goal. For comprehensive impurity profiling, a longer column with a gradient elution program, such as the ACCHROM ODS-C18 , has been shown to be effective in separating a wide range of impurities. For rapid, routine quality control analysis, a shorter column with an isocratic method, like the Agilent Zorbax Eclipse XDB C18 , can provide efficient results.
Furthermore, specialized columns like the Atlantis Premier BEH C18 AX are advantageous for the analysis of highly polar impurities such as nitrosamines. The Hypersil BDS C18 has demonstrated robustness for stability-indicating assays. Researchers should consider the specific impurities of interest, desired analysis time, and available instrumentation when selecting a C18 column for Losartan impurity analysis. The data presented in this guide serves as a valuable starting point for method development and optimization.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Application of advanced high resolution mass spectrometric techniques for the analysis of losartan potassium regarding known and unknown impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Simultaneous evaluation of losartan and amlodipine besylate using second-derivative synchronous spectrofluorimetric technique and liquid chromatography with time-programmed fluorimetric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijrpc.com [ijrpc.com]
- 12. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Losartan and Its Key Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of the antihypertensive drug Losartan and its major degradation products. The information presented is collated from various stability and forced degradation studies, offering insights into the molecule's behavior under different stress conditions. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key cited experiments.
Introduction to Losartan and Its Degradation
Losartan is a potent and selective angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] The stability of a pharmaceutical product is a critical attribute that can impact its safety, efficacy, and shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. Understanding the degradation pathways of Losartan is crucial for the development of stable formulations and for ensuring patient safety.
Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug substance. Losartan has been shown to degrade under various stress conditions, including oxidative, photolytic, acidic, and alkaline environments.[2][3] This guide focuses on the comparative stability of Losartan and its principal degradation products identified in these studies.
Comparative Stability Profile
Forced degradation studies reveal that Losartan is most susceptible to degradation under oxidative and photolytic conditions.[2][4] It exhibits greater stability under hydrolytic (acidic and alkaline) and thermal stress.[2][3]
Data Summary
The following table summarizes the quantitative data from forced degradation studies on Losartan, highlighting the percentage of degradation and the major products formed under various stress conditions.
| Stress Condition | Duration | Losartan Degradation (%) | Major Degradation Products Identified | Reference |
| Oxidative | ||||
| 3% H₂O₂ | 7 days | ~10% | Oxidation of primary alcohol to aldehyde (LD-6), subsequent oxidation to carboxylic acid (LD-5, EXP-3174), aromatic hydroxylation products (LD-3, LD-4), and dimers. | [2] |
| 3% v/v H₂O₂ | 7 days | ~10% | Two small possible degradation peaks observed via HPLC. | [3] |
| Acidic | ||||
| 0.1 M HCl | 7 days | < 1% | Minimal degradation observed. | [2] |
| 1 M HCl | 14 days at 70°C | 0.72% | Two small potential degradation peaks observed via HPLC. | [3] |
| Alkaline | ||||
| 0.1 M NaOH | 7 days | < 1% | Minimal degradation observed. | [2] |
| Photolytic | ||||
| Exposure to light | Not specified | Significant | Products resulting from the destruction of the imidazole ring. | [4] |
| UV light | Not specified | Significant | N-methanolamide-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl} and N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide identified as stable photodegradation products. | [5] |
Note: The nomenclature for degradation products (e.g., LD-6, LD-5) is as reported in the cited literature.[2] EXP-3174 is the primary active metabolite of Losartan and is also a major degradation product formed under oxidative stress.[2][6]
Major Degradation Products and Their Relative Stability
The primary degradation pathways of Losartan involve oxidation of the hydroxymethyl group and cleavage of the imidazole ring.
-
EXP-3174 (Losartan Carboxylic Acid): This is the main active metabolite of Losartan and is also a significant degradation product formed under oxidative conditions.[2][7] It is formed through a two-step oxidation of the primary alcohol on the imidazole ring to an aldehyde intermediate (EXP-3179) and then to a carboxylic acid.[6][7] Given that it is a product of oxidation, EXP-3174 is inherently more stable to further oxidation at this position compared to Losartan.
-
Photodegradation Products: Exposure to light leads to the formation of several degradation products, primarily through the destruction of the imidazole ring.[4] The identification of stable photodegradation products like N-methanolamide-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl} suggests that these entities are the endpoints of the photolytic degradation pathway and are thus more stable under photolytic stress than the parent Losartan molecule.[5]
-
Acid and Base Degradation Products: Losartan is relatively stable under acidic and alkaline conditions, with minimal degradation observed even after prolonged exposure.[2][3] This indicates that both Losartan and its degradation products formed under other stress conditions are likely to be stable in a wide pH range.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Forced Degradation Study (Hydrolytic and Oxidative)
-
Objective: To evaluate the stability of Losartan under acidic, alkaline, and oxidative stress conditions.
-
Methodology:
-
Preparation of Solutions: A solution of Losartan potassium was prepared.
-
Stress Conditions: The Losartan solution was exposed to the following stress agents at room temperature:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% (v/v) Hydrogen Peroxide (H₂O₂)
-
-
Duration: The solutions were exposed to the stress agents for 7 days.
-
Analysis: The samples were analyzed at the end of the exposure period using a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) method.
-
Chromatographic System: Gradient elution with acetonitrile and 0.1% (v/v) trifluoroacetic acid (CF₃COOH) aqueous solution.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV/VIS and MS/MS detectors.
-
-
-
Reference: [2]
Photosensitized Degradation Study
-
Objective: To investigate the photodegradation of Losartan in the presence of a photosensitizer.
-
Methodology:
-
Sample Preparation: Losartan was prepared in an extemporaneous suspension formulation containing a commercial cherry syrup vehicle.
-
Light Exposure: Analytical solutions prepared from the suspension were exposed to ambient light (UV or visible).
-
Use of Sensitizer and Quencher: Experiments were conducted with Rose Bengal (a singlet oxygen photosensitizer) and 1,4-diazabicyclooctane (DABCO, a singlet oxygen quencher) to elucidate the degradation mechanism.
-
Analysis: The degradation products were identified and characterized using a combination of preparative High-Performance Liquid Chromatography (HPLC), LC/MS, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
-
Reference: [4]
Visualizations
Losartan Signaling Pathway
Losartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT₁) receptor. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.
Caption: Losartan blocks the AT1 receptor, inhibiting Angiotensin II's effects.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like Losartan.
Caption: Workflow for a forced degradation study of Losartan.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Losartan USP Related Compound E in generic versus brand-name losartan drugs. The focus is on presenting available quantitative data, outlining detailed experimental protocols for impurity analysis, and visualizing key processes and pathways to support research and development in the pharmaceutical industry.
Executive Summary
The quality and purity of active pharmaceutical ingredients (APIs) and finished drug products are of paramount importance. For widely prescribed medications like losartan, ensuring that generic versions are therapeutically equivalent to the brand-name counterpart, not only in terms of bioavailability but also in their impurity profiles, is a critical aspect of drug manufacturing and regulation. This guide specifically examines Losartan USP Related Compound E, a known impurity of losartan.
A review of published studies indicates a lack of publicly available quantitative data specifically comparing the levels of Losartan USP Related Compound E in different generic and brand-name losartan products. However, a notable comparative study assessing the purity of four generic losartan potassium 50 mg tablets against the brand-name product, Cozaar®, found that organic impurities were not detected in any of the tested products [1][2]. This suggests that for the batches analyzed, the levels of Losartan Related Compound E were below the detection limits of the analytical method used, which was based on the United States Pharmacopeia (USP) monograph.
The USP sets clear acceptance criteria for organic impurities in Losartan Potassium Tablets to ensure patient safety and product quality. While Losartan Related Compound E is not individually named with a specific limit in the tablet monograph, it falls under the category of "any other individual impurity." Adherence to these limits is mandatory for all pharmaceutical products marketed in the United States.
Data Presentation: Quantitative Comparison
As detailed in the available literature, direct quantitative comparisons of Losartan USP Related Compound E are limited due to its reported non-detection in comparative studies. The primary study identified conducted a comprehensive analysis of both generic and brand-name losartan tablets and reported the following:
Table 1: Summary of Findings on Organic Impurities in Generic vs. Brand-Name Losartan
| Product Type | Number of Products Tested | Losartan USP Related Compound E Detected | Quantitative Level |
| Generic Losartan Potassium 50 mg Tablets | 4 | Not Detected | Below Limit of Detection |
| Brand-Name Losartan (Cozaar®) 50 mg Tablets | 1 | Not Detected | Below Limit of Detection |
Source: Assessment of Purity Parameters of Generic and Brand Name Losartan Potassium[1][2]
It is important to note that the absence of detectable levels in this study does not preclude the possibility of its presence at very low concentrations in other batches or products.
USP Acceptance Criteria for Organic Impurities
The United States Pharmacopeia (USP) provides acceptance criteria for organic impurities in Losartan Potassium Tablets. These standards are a benchmark for both generic and brand-name manufacturers.
Table 2: USP Acceptance Criteria for Organic Impurities in Losartan Potassium Tablets
| Impurity Name | Relative Retention Time | Acceptance Criteria (Not More Than) |
| Losartan | 1.0 | - |
| 1-H-Dimer | 2.4 | 0.5% |
| 2-H-Dimer | 2.9 | 0.5% |
| Any other individual impurity | - | 0.2% |
| Total impurities | - | 1.0% |
Source: USP Monograph for Losartan Potassium Tablets[3][4]
Losartan Related Compound E would be controlled under the limit for "any other individual impurity."
Experimental Protocols
The quantification of Losartan USP Related Compound E and other related substances in losartan drug products is typically performed using High-Performance Liquid Chromatography (HPLC) as outlined in the USP monograph and other validated methods.
USP Method for Organic Impurities in Losartan Potassium Tablets
This method is designed to identify and quantify organic impurities in losartan potassium tablets.
1. System and Reagents:
-
Chromatographic System: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.
-
Column: A 3.9-mm × 15-cm column with L7 packing (octylsilane chemically bonded to porous silica).
-
Mobile Phase: A gradient mixture of a buffer solution and an organic solvent.
-
Buffer: 1.36 mg/mL of monobasic potassium phosphate in water, with the pH adjusted to 2.5 with phosphoric acid.
-
Diluent: A mixture of dibasic potassium phosphate solution (adjusted to pH 8.0) and water.
-
Reference Standards: USP Losartan Potassium RS and USP Losartan Related Compound E RS.
2. Standard Solution Preparation:
-
A standard solution of USP Losartan Potassium RS is prepared in the diluent to a known concentration (e.g., 0.05 mg/mL).
3. Sample Solution Preparation:
-
A number of tablets are accurately weighed and ground to a fine powder.
-
A portion of the powder equivalent to a specific amount of losartan potassium is transferred to a volumetric flask.
-
The powder is dissolved in the diluent, sonicated if necessary, and then diluted to the final volume. The solution is then filtered.
4. Chromatographic Conditions:
-
Flow Rate: Approximately 1.0 mL/min.
-
Detector Wavelength: 250 nm.
-
Injection Volume: Typically 10 µL.
-
Gradient Program: A specific gradient elution program is used to separate the impurities from the main losartan peak.
5. Analysis and Calculation:
-
The chromatograms of the standard and sample solutions are recorded.
-
The peak responses for each impurity are measured.
-
The percentage of each impurity in the portion of tablets taken is calculated using the following formula:
Result = (rU / rS) × (CS / CU) × 100
Where:
-
rU is the peak response of each individual impurity from the sample solution.
-
rS is the peak response of losartan from the standard solution.
-
CS is the concentration of USP Losartan Potassium RS in the standard solution (mg/mL).
-
CU is the nominal concentration of losartan potassium in the sample solution (mg/mL).
-
Mandatory Visualizations
Logical Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the quantitative analysis of Losartan USP Related Compound E in losartan drug products.
Caption: Workflow for Losartan Impurity Analysis.
Signaling Pathway of Losartan
Losartan is an angiotensin II receptor blocker (ARB). Its mechanism of action involves the inhibition of the renin-angiotensin-aldosterone system (RAAS).
References
Safety Operating Guide
Navigating the Disposal of Losartan Impurity 2: A Guide for Laboratory Professionals
At the forefront, all disposal activities must adhere to local, state, and federal regulations.[1][2][3] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, including certain pharmaceuticals.[1][2][3][4]
Immediate Safety and Handling
Before proceeding with any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for Losartan and its known impurities. While a specific SDS for "Losartan Impurity 2" was not identified, the SDS for Losartan formulations provides crucial safety guidance that should be conservatively applied to its impurities.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[5][6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]
Logistical and Disposal Plan
In the absence of explicit disposal instructions for this compound, it should be managed as a hazardous chemical waste. This conservative approach ensures the highest level of safety and regulatory compliance.
Step-by-Step Disposal Procedure:
-
Consult Your Institutional EHS Department: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and your facility's waste management programs.
-
Waste Characterization: The EHS department will assist in characterizing the waste. Based on the chemical properties of Losartan and related compounds, Impurity 2 may be classified as hazardous due to toxicity or other characteristics.
-
Segregation and Labeling:
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.
-
The waste container must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound"). The container must be kept closed except when adding waste.
-
-
Containment:
-
Use a compatible, leak-proof container for waste collection.
-
For solid waste, such as contaminated labware or PPE, double-bagging in clearly labeled hazardous waste bags may be appropriate.
-
-
Storage:
-
Store the waste in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Pickup and Disposal:
-
Arrange for a scheduled pickup of the hazardous waste by your institution's approved waste management vendor.
-
Key Experimental Protocols:
Specific experimental protocols for the disposal of this compound are not publicly available. The development of any such protocol, for instance, a neutralization or deactivation procedure prior to disposal, would need to be conducted as a formal research and validation project in consultation with your institution's EHS and safety committees.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., concentration limits for sewer disposal) were found in the available documentation. As a general rule, pharmaceutical waste, especially uncharacterized impurities, should not be disposed of down the drain.[5][9] The EPA's regulations under Subpart P for the management of hazardous waste pharmaceuticals explicitly prohibit the sewering of such materials by healthcare facilities.[2]
| Parameter | Guideline | Source |
| Sewer Disposal | Prohibited for hazardous pharmaceutical waste. | EPA Subpart P[2] |
| Landfill Disposal | Prohibited for untreated hazardous waste. | RCRA[3] |
| Recommended Disposal Method | Incineration at a permitted hazardous waste facility. | EPA[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. organon.com [organon.com]
- 6. organon.com [organon.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Losartan Impurity 2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Losartan Impurity 2, a substance encountered during the development and manufacturing of the widely used antihypertensive drug, Losartan.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potentially hazardous chemicals.[1] A risk assessment should always be conducted to ensure the selected PPE provides adequate protection.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against skin contact.[2] Gloves should be inspected before use and disposed of immediately if contaminated.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from splashes and airborne particles.[4][5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[6][7] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[4] |
| Additional PPE | Face shield and chemical-resistant apron | Recommended when there is a significant risk of splashes or spills.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure to airborne particles.[2][8]
-
Ventilation: Ensure adequate ventilation in the laboratory.[8]
-
Material Safety Data Sheet (MSDS): Have the SDS for Losartan Potassium readily accessible for reference.[8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are easily accessible.[2]
2. Handling Procedures:
-
Personal Practices: Avoid eating, drinking, or applying cosmetics in the laboratory.[3] Wash hands thoroughly before and after handling the compound.[3]
-
Weighing: When weighing the solid material, do so in a ventilated enclosure to control dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Minimizing Aerosols: Take care to minimize the generation of dusts and aerosols during handling.[2]
3. Decontamination and Cleanup:
-
Work Surfaces: Protect work surfaces with disposable bench paper.[2] Decontaminate surfaces with an appropriate solvent after use.
-
Spills: In the event of a spill, follow established laboratory procedures for cleaning up hazardous materials. Use appropriate PPE and absorbent materials.
Disposal Plan
Proper disposal of chemical waste is critical to protect both personnel and the environment.
-
Waste Collection: All solid waste, including contaminated gloves, bench paper, and disposable labware, should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled waste container. Do not dispose of this material down the drain.[9]
-
Disposal Method: All waste containing this compound must be disposed of as hazardous chemical waste through an approved waste management vendor, following all local, state, and federal regulations.[10]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. lindstromgroup.com [lindstromgroup.com]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. youthfilter.com [youthfilter.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 3mnederland.nl [3mnederland.nl]
- 7. 3m.com [3m.com]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. organon.com [organon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
